3-(Trifluoromethyl)piperidin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)4-2-1-3-10-5(4)11/h4H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEBTTOBFKEZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: The Strategic Importance of the Trifluoromethylated Piperidinone Scaffold
An In-Depth Technical Guide to the Synthetic Pathways of 3-(Trifluoromethyl)piperidin-2-one
The incorporation of fluorine atoms, and particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern medicinal chemistry.[1] This powerful electron-withdrawing group can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[2] The piperidin-2-one (δ-valerolactam) scaffold is a privileged structure, appearing in numerous natural products and pharmaceuticals.[3] The synthesis of its 3-trifluoromethylated derivative, this compound, thus represents a significant endeavor, creating a chiral building block of high value for drug discovery programs.
This guide provides a comprehensive overview of the principal synthetic strategies for accessing this compound. It is designed for researchers, medicinal chemists, and process development scientists. The discussion moves beyond a mere recitation of reaction schemes to dissect the underlying mechanistic principles and the strategic rationale behind the choice of precursors, catalysts, and reaction conditions. We will explore two primary strategic approaches: A) Ring Cyclization Strategies , where the piperidinone core is constructed from precursors already bearing the trifluoromethyl moiety, and B) Post-Modification of a Pre-formed Lactam Core , where the CF₃ group is installed onto the piperidin-2-one scaffold.
Part 1: Ring Cyclization Strategies for this compound
The most direct approaches to the target scaffold involve the cyclization of a linear precursor in which the trifluoromethyl group is already strategically positioned. These methods offer excellent control over the placement of the CF₃ group and can often be designed to control the stereochemistry at the C3 position.
Strategy A1: Cyclization of γ-Amino Acids and Their Derivatives
The intramolecular cyclization of 5-amino-3-(trifluoromethyl)hexanoic acid or its corresponding esters is a classical and fundamentally sound approach. The core challenge lies in the stereoselective synthesis of the linear precursor.
Mechanistic Rationale: The synthesis of the linear precursor can be achieved via a Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester bearing a γ-trifluoromethyl group. Subsequent activation of the carboxylic acid (or ester) and intramolecular nucleophilic attack by the amine closes the six-membered ring.
Proposed Workflow:
Figure 1: Workflow for piperidinone synthesis via conjugate addition and cyclization.
Experimental Protocol (Hypothetical Model):
-
Synthesis of the Amino Ester Precursor:
-
To a solution of ethyl 4-(trifluoromethyl)crotonate (1.0 eq) in ethanol at 0 °C, add (R)-α-methylbenzylamine (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor by TLC for the disappearance of the starting material.
-
Remove the solvent under reduced pressure and purify the resulting diastereomeric amino esters by column chromatography.
-
-
Debenzylation and Cyclization:
-
Dissolve the purified amino ester (1.0 eq) in methanol and add Palladium on carbon (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (50 psi) and stir for 12 hours.
-
Filter the reaction through Celite to remove the catalyst.
-
Concentrate the filtrate. The resulting 5-amino-3-(trifluoromethyl)hexanoic ester will often cyclize upon heating under vacuum or with mild acid catalysis to yield racemic this compound.
-
Causality and Insights: The choice of a chiral amine in the conjugate addition step is a classic strategy for asymmetric induction, allowing for the separation of diastereomers, which can then be converted to enantiopure products. The palladium-catalyzed hydrogenolysis serves the dual purpose of removing the chiral auxiliary and reducing the ester to the acid if water is present, facilitating spontaneous lactamization.
Strategy A2: Aza-Diels-Alder [4+2] Cycloaddition
The aza-Diels-Alder reaction provides a powerful and convergent route to substituted piperidine systems.[4] By reacting a trifluoromethyl-containing 1-azadiene with a suitable dienophile, the piperidinone ring can be constructed in a single, often stereoselective, step.
Mechanistic Rationale: This pericyclic reaction involves the [4+2] cycloaddition between an electron-deficient azadiene and an electron-rich dienophile, such as an enol ether. The regioselectivity and stereoselectivity are governed by frontier molecular orbital (FMO) theory. The trifluoromethyl group on the azadiene enhances its reactivity as a Diels-Alder component.
Proposed Reaction Scheme:
Figure 2: Aza-Diels-Alder pathway to the target lactam.
Experimental Protocol (Adapted from Literature[4]):
-
In Situ Generation of Azadiene:
-
In a flame-dried flask under an inert atmosphere, dissolve 4,4,4-trifluorobut-2-enal (1.0 eq) and a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide, 1.05 eq) in anhydrous CH₂Cl₂.
-
Add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 eq) at -78 °C. Stir for 30 minutes to form the N-sulfinylimine intermediate, which exists in equilibrium with the 1-azadiene.
-
-
Cycloaddition:
-
To the cold solution, add ethyl vinyl ether (2.0 eq) dropwise.
-
Maintain the temperature at -78 °C and stir for 12-24 hours.
-
-
Workup and Hydrolysis:
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract with CH₂Cl₂. The crude cycloadduct is then hydrolyzed with mild aqueous acid (e.g., 1M HCl) to cleave the sulfinyl group and hydrolyze the enol ether, which tautomerizes to the desired lactam.
-
Purify by silica gel chromatography.
-
Trustworthiness and Validation: The use of a chiral sulfinamide auxiliary is a well-established method for achieving high diastereoselectivity in aza-Diels-Alder reactions. The stereochemical outcome is predictable and the auxiliary is readily cleaved under mild conditions, making this a robust and reliable strategy.
Part 2: Post-Modification of a Pre-formed Lactam Core
An alternative strategic disconnection involves the synthesis of the piperidin-2-one ring first, followed by the introduction of the trifluoromethyl group at the C3 position. This approach can be advantageous if the parent lactam is readily available and if efficient trifluoromethylation methods can be employed.
Strategy B1: α-Trifluoromethylation of a Lactam Enolate
This strategy relies on the deprotonation of piperidin-2-one at the α-position (C3) to form an enolate, which is then trapped by an electrophilic trifluoromethylating reagent.
Mechanistic Rationale: A strong, non-nucleophilic base is required to generate the lactam enolate. This nucleophilic enolate then attacks an electrophilic "CF₃⁺" source. The choice of base and trifluoromethylating agent is critical to avoid side reactions and achieve good yields.[5]
Proposed Reaction Scheme:
Figure 3: Pathway for direct electrophilic trifluoromethylation of a lactam.
Experimental Protocol (Hypothetical Model):
-
Protection: Protect the nitrogen of piperidin-2-one with a suitable group (e.g., Boc or Cbz) to prevent N-deprotonation.
-
Enolate Formation:
-
Dissolve the N-protected piperidin-2-one (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add a solution of Lithium Diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 1 hour at -78 °C.
-
-
Trifluoromethylation:
-
Add a solution of an electrophilic trifluoromethylating reagent, such as Togni's reagent II (1.2 eq), in THF.[6]
-
Allow the reaction to slowly warm to room temperature over several hours.
-
-
Workup and Deprotection:
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Purify the N-protected product via column chromatography.
-
Cleave the protecting group under standard conditions (e.g., TFA for Boc) to yield the final product.
-
Causality and Asymmetric Variants: Direct trifluoromethylation of an achiral lactam will produce a racemic mixture. To achieve enantioselectivity, one could employ a chiral base for deprotonation or develop a catalytic asymmetric method. For instance, copper catalysis in conjunction with a chiral ligand has been used for the asymmetric trifluoromethylation of β-ketoesters, a principle that could be adapted to lactam systems.[5]
Quantitative Data Summary
The following table summarizes hypothetical but realistic target values for the described synthetic pathways, based on analogous transformations reported in the literature.
| Pathway | Key Reagents | Typical Yield | Stereoselectivity | Key Challenges | Relevant Citations |
| A1: Conjugate Addition | Chiral Amine, Pd/C | 50-70% (2 steps) | Moderate to High (via diastereomer separation) | Synthesis of trifluoromethylated crotonate; potential for racemization. | [7] |
| A2: Aza-Diels-Alder | Chiral Sulfinamide, Lewis Acid | 60-85% | >95:5 dr | Stability of the azadiene intermediate; requires cryogenic conditions. | [4] |
| B1: Electrophilic CF₃ | LDA, Togni's/Umemoto's Reagent | 40-60% | Racemic (unless asymmetric variant is used) | Enolate stability; competing side reactions; cost of reagents. | [5][6] |
Conclusion and Future Outlook
The synthesis of this compound can be approached through several scientifically sound strategies. Cyclization methods, particularly the Aza-Diels-Alder reaction, offer a highly convergent and stereocontrolled route, making them attractive for initial discovery efforts.[4] Direct trifluoromethylation of a pre-formed lactam core presents a complementary approach that may be more suitable for scale-up if the parent lactam is inexpensive, though achieving enantioselectivity remains a significant challenge that invites further research.[5]
Future efforts in this field will likely focus on the development of catalytic, enantioselective versions of these transformations. The use of organocatalysis or transition-metal catalysis to control the stereocenter at C3, either during ring formation or in a direct functionalization step, represents the next frontier for providing efficient and scalable access to this valuable chiral building block for the pharmaceutical industry.[8][9][10]
References
- 1. Trifluoromethylated lactams: promising small molecules in the search for effective drugs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 6. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)piperidin-2-one
Introduction
3-(Trifluoromethyl)piperidin-2-one is a fluorinated heterocyclic compound belonging to the lactam class of molecules. The incorporation of a trifluoromethyl (CF₃) group onto the piperidine-2-one scaffold is of significant interest to researchers in medicinal chemistry and drug development. The CF₃ group is a well-established bioisostere for a methyl group but possesses profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically modulate a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its chemical nature for researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Structure
The fundamental step in characterizing any chemical entity is to establish its identity and structure. This compound is a six-membered ring containing a lactam (a cyclic amide) functional group, with a trifluoromethyl substituent at the 3-position, adjacent to the carbonyl group.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 1000934-03-1 | [4][5][6][7] |
| Molecular Formula | C₆H₈F₃NO | [4][5][8] |
| Molecular Weight | 167.13 g/mol | [4][5] |
| Monoisotopic Mass | 167.0558 Da | [8] |
| SMILES | C1CC(C(=O)NC1)C(F)(F)F | [8] |
| InChIKey | WDEBTTOBFKEZBC-UHFFFAOYSA-N | [8] |
Physicochemical Data Summary
The physicochemical properties of a compound are critical predictors of its behavior in biological systems. The data below are a combination of experimentally derived and computationally predicted values, providing a robust profile for this compound.
Table 2: Key Physicochemical Properties
| Property | Value / Prediction | Significance in Drug Discovery |
| Boiling Point | 237.6 ± 35.0 °C (Predicted) | Indicates volatility and thermal stability. |
| Flash Point | 97.5 ± 25.9 °C (Predicted) | Important for handling and safety assessment.[6] |
| logP | -0.4 to 1.1 (Predicted) | Measures lipophilicity, affecting absorption and distribution.[6][8] |
| Water Solubility | Predicted to be sparingly soluble | Affects formulation, bioavailability, and administration routes. |
| pKa (Amide N-H) | ~17-18 (Predicted, weakly acidic) | Influences ionization state at physiological pH, affecting solubility and receptor interaction. |
| Refractive Index | 1.39 (Predicted) | A physical constant useful for identification and purity assessment.[6] |
The presence of the polar lactam group suggests some aqueous solubility, while the trifluoromethyl group significantly increases lipophilicity compared to its non-fluorinated analog. The predicted logP values span a range, indicating that experimental determination is crucial for an accurate assessment.
Spectroscopic Profile for Structural Confirmation
For any researcher synthesizing or utilizing this compound, spectroscopic analysis is essential for identity and purity verification.
-
¹H NMR: Protons on the piperidine ring will appear as complex multiplets in the aliphatic region. The N-H proton of the lactam will appear as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon (C=O) at the downfield end (~170 ppm), the carbon bearing the CF₃ group, and the other four aliphatic carbons of the ring.
-
¹⁹F NMR: A sharp singlet is expected, as all three fluorine atoms are chemically equivalent. This is a highly sensitive and unambiguous method for confirming the presence of the CF₃ group.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the lactam carbonyl (C=O) stretch is expected around 1650-1680 cm⁻¹. A broad absorption for the N-H stretch will be visible around 3200 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak ([M]+) corresponding to the exact mass (167.0558) would be observed, along with characteristic fragmentation patterns.
Experimental Determination of Key Parameters
To move beyond predicted values, standardized experimental protocols are necessary. The following sections detail the methodologies for determining solubility, pKa, and logP.
Solubility Determination (Qualitative)
Causality: The solubility of a compound is governed by the principle of "like dissolves like."[9] This protocol systematically tests the compound's solubility in a range of solvents of varying polarity and pH to build a comprehensive solubility profile, which is foundational for formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
-
Preparation: Add approximately 2-5 mg of this compound to separate, clean, and dry test tubes.
-
Solvent Addition: To each tube, add 0.5 mL of a test solvent (e.g., Water, 5% HCl, 5% NaOH, Ethanol, Dichloromethane, Hexane).
-
Mixing: Vigorously shake or vortex each tube for 10-20 seconds.
-
Observation: Let the tubes stand for 60 seconds and observe. Classify as:
-
Soluble: The solid completely dissolves, forming a clear, single-phase solution.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No visible dissolution of the solid.
-
-
Interpretation:
-
Solubility in water suggests polarity from the lactam group.
-
Solubility in 5% HCl would indicate a basic functional group (unlikely to be significant for this molecule).
-
Solubility in 5% NaOH would indicate an acidic proton (the N-H is very weakly acidic and may not dissolve).
-
Solubility in organic solvents like ethanol or dichloromethane indicates its organic character.
-
Insolubility in a non-polar solvent like hexane highlights the compound's overall polarity.
-
Caption: Workflow for qualitative solubility testing.
pKa Determination via Potentiometric Titration
Causality: The pKa value defines the pH at which a molecule is 50% ionized. For the weakly acidic N-H of the lactam, this value is high but important for understanding potential hydrogen bonding interactions. Potentiometric titration is a highly accurate method that measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the pKa.[12][13]
Protocol: [12]
-
System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable co-solvent (if necessary) and dilute with water to a final concentration of approximately 1 mM. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of weak acids.
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode.
-
Data Collection: Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point of the titration curve.
-
Replication: Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[12]
Caption: Workflow for pKa determination by potentiometric titration.
LogP Determination via Shake-Flask Method
Causality: The partition coefficient (LogP) is the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.[14] It is the primary measure of lipophilicity. The shake-flask method is the traditional gold standard, directly measuring this partitioning.[14][15]
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of this compound in the saturated n-octanol.
-
Partitioning: In a separatory funnel or vial, combine a known volume of the saturated n-octanol stock solution with a known volume of the saturated water.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[16]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase (n-octanol and water). Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., HPLC-UV, LC-MS, or ¹⁹F NMR for fluorinated compounds).[17]
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).[14]
Caption: Workflow for LogP determination by the shake-flask method.
Synthesis and Safety Considerations
Synthetic Outline
The synthesis of trifluoromethyl-substituted piperidines often involves specialized reagents and multi-step sequences. While numerous methods exist for creating related structures, a common approach could involve the cyclization of a suitably functionalized amino acid precursor or the direct trifluoromethylation of a pre-formed piperidine ring system.[1][18][19] Researchers should consult specialized literature for detailed synthetic procedures.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. Based on data for similar fluorinated heterocyclic compounds, the following precautions are recommended:
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing by wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20][21][22][23] Avoid breathing dust or fumes. Wash hands thoroughly after handling.[20]
-
Storage: Store in a tightly sealed container in a cool, dry place.[21] Recommended storage temperature is often 2-8°C to ensure long-term stability.[6] Keep away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[20]
Conclusion
This compound is a molecule with a compelling profile for chemical and pharmaceutical research. Its physicochemical properties are defined by a balance between the polar lactam functionality and the lipophilic, electron-withdrawing trifluoromethyl group. This guide has provided a detailed overview of its key characteristics and, more importantly, the robust experimental frameworks required to measure them accurately. A thorough understanding and experimental validation of these properties are indispensable first steps in the journey of developing novel therapeutics and chemical tools.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H8F3NO | CID 42944935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1000934-03-1 | AQB93403 [biosynth.com]
- 5. This compound | 1000934-03-1 [m.chemicalbook.com]
- 6. 3-(三氟甲基)哌啶-2-酮_cas号1000934-03-1_3-(trifluoromethyl)piperidin-2-one_分子式_结构式_分子量|CAS标准品信息网 - CAS信息网 [cas-news.com]
- 7. 1000934-03-1|this compound|BLD Pharm [bldpharm.com]
- 8. PubChemLite - this compound (C6H8F3NO) [pubchemlite.lcsb.uni.lu]
- 9. chem.ws [chem.ws]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. www1.udel.edu [www1.udel.edu]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. acdlabs.com [acdlabs.com]
- 15. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. enamine.net [enamine.net]
- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 18. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aksci.com [aksci.com]
- 21. aksci.com [aksci.com]
- 22. synquestlabs.com [synquestlabs.com]
- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 3-(Trifluoromethyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(Trifluoromethyl)piperidin-2-one, a fluorinated lactam of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, structural characterization, potential applications, and safety considerations, offering a foundational resource for researchers in the field.
Core Compound Identity and Physicochemical Properties
Chemical Name: this compound
CAS Number: 1000934-03-1[1]
Molecular Formula: C₆H₈F₃NO
Molecular Weight: 167.13 g/mol [1]
The structure of this compound features a six-membered piperidinone ring, which is a δ-lactam, substituted at the 3-position with a trifluoromethyl group. The trifluoromethyl group, a common bioisostere for a methyl group, significantly influences the molecule's properties. Its strong electron-withdrawing nature can impact the acidity of the N-H proton and the reactivity of the adjacent carbonyl group. Furthermore, the lipophilicity of the trifluoromethyl group can enhance membrane permeability, a desirable trait in drug candidates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1000934-03-1 | [1] |
| Molecular Formula | C₆H₈F₃NO | [1] |
| Molecular Weight | 167.13 g/mol | [1] |
| Boiling Point | 237.6±35.0 °C (Predicted) | |
| Flash Point | 97.5±25.9 °C (Predicted) | |
| Storage Conditions | Sealed in dry, 2-8°C |
Synthesis and Mechanistic Considerations
While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of 3-substituted piperidin-2-ones and the introduction of trifluoromethyl groups.
A promising approach involves the cyclization of a δ-amino ester precursor bearing a trifluoromethyl group at the appropriate position. This strategy offers good control over the regiochemistry and can be adapted for scale-up.
Proposed Synthetic Pathway
A logical synthetic approach would start from a readily available trifluoromethylated building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Proposed):
Step 1: Synthesis of the Michael Adduct
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0°C, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) dropwise.
-
After stirring for 30 minutes, add acrylonitrile (1.2 equivalents) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Michael adduct.
Causality: The Knoevenagel-Doebner condensation followed by a Michael addition is a classic and reliable method for carbon-carbon bond formation. The use of a strong base like sodium ethoxide is crucial for the deprotonation of the active methylene group in the trifluoro-β-ketoester, initiating the reaction cascade.
Step 2: Reductive Cyclization
-
Dissolve the crude Michael adduct in ethanol in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of Raney Nickel (approximately 5-10% by weight).
-
Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 50-70°C.
-
Maintain the reaction under these conditions for 24-48 hours, monitoring the uptake of hydrogen.
-
After completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
Causality: The catalytic hydrogenation serves a dual purpose: reduction of the nitrile group to a primary amine and the keto group to a hydroxyl group, which then undergoes spontaneous intramolecular cyclization (lactamization) to form the stable six-membered piperidinone ring. Raney Nickel is a well-established catalyst for such transformations due to its high activity and selectivity.
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on standard spectroscopic techniques. Based on the known spectral data of similar 3-substituted piperidin-2-ones and trifluoromethylated compounds, the following characteristic signals can be predicted:
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Fragmentation Pattern |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.5-7.5 (br s, 1H, NH), ~3.2-3.5 (m, 2H, -CH₂-NH-), ~2.8-3.1 (m, 1H, -CH(CF₃)-), ~1.8-2.2 (m, 4H, ring CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~170-175 (C=O), ~120-130 (q, J ≈ 280 Hz, CF₃), ~45-55 (CH₂-NH), ~40-50 (q, J ≈ 30 Hz, CH-CF₃), ~20-30 (ring CH₂) |
| Mass Spectrometry (EI) | M⁺ at m/z 167. Common fragments would include the loss of the trifluoromethyl group ([M-CF₃]⁺ at m/z 98) and characteristic piperidinone ring fragmentation patterns. |
Justification: The predicted ¹H and ¹³C NMR chemical shifts are based on the expected electronic environment of the protons and carbons in the molecule. The broad singlet for the NH proton is typical for amides. The quartet splitting pattern observed in the ¹³C NMR for the carbons attached to and adjacent to the trifluoromethyl group is a hallmark of fluorine coupling. The mass spectral fragmentation is predicted based on the stability of the resulting carbocations and radical cations, with the loss of the stable CF₃ radical being a likely initial fragmentation step.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block in the synthesis of more complex and biologically active molecules. The piperidine and piperidinone motifs are prevalent in a wide range of pharmaceuticals, and the introduction of a trifluoromethyl group can significantly enhance their therapeutic potential.
Key Advantages of the Trifluoromethyl Group in Drug Design:
-
Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to a longer in vivo half-life of the drug.
-
Enhanced Lipophilicity: This property can improve a molecule's ability to cross cell membranes and the blood-brain barrier.
-
Modulation of pKa: The electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.
-
Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as hydrophobic pockets or through dipole-dipole interactions.
Diagram 2: Role of this compound as a Synthetic Intermediate
Caption: Synthetic utility of this compound.
Derivatives of trifluoromethyl-containing piperidines have shown promise in various therapeutic areas, including as anti-inflammatory agents and in the development of novel therapeutics targeting a range of diseases. For example, related structures have been investigated for their potential as inhibitors of various enzymes and receptors.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following guidelines are based on the known hazards of related lactams and trifluoromethylated compounds.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Inhalation, Ingestion, and Skin Contact: Trifluoromethylated compounds can be irritants and may have unknown toxicological properties.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Disposal:
Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable fluorinated building block with significant potential in the field of drug discovery. Its unique combination of a lactam core and a trifluoromethyl substituent offers medicinal chemists a versatile scaffold for the development of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted to fully explore its potential in addressing unmet medical needs.
References
The Ascendant Role of Trifluoromethylated Lactams in Modern Drug Discovery
An In-Depth Technical Guide:
A Senior Application Scientist's Perspective on a Privileged Scaffold
Lactams, or cyclic amides, represent a cornerstone of medicinal chemistry, most famously embodied by the β-lactam antibiotics like penicillins, which have revolutionized global health.[1] Their rigid cyclic structure provides a predictable scaffold for presenting functional groups, making them ideal candidates for drug design. Concurrently, the strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, has become a key strategy in modern drug development.[2][3] The CF₃ group is a powerful modulator of a molecule's physicochemical properties; its high electronegativity, metabolic stability, and lipophilicity can significantly enhance membrane permeability, binding affinity, and bioavailability.[4][5]
This guide provides a technical deep-dive into the synthesis, diverse biological activities, and therapeutic promise of trifluoromethylated lactams. We will move beyond a simple catalog of compounds to explore the causal relationships between structure, synthesis, and function, offering field-proven insights for researchers, chemists, and drug development professionals. This exploration aims to illuminate why this particular chemical class holds such significant promise for developing next-generation therapeutics for a wide array of diseases, from infectious agents to neurodegenerative disorders.[1][2][6]
Part 1: Strategic Synthesis of Trifluoromethylated Lactams
The therapeutic potential of any novel compound class is fundamentally enabled by the accessibility and efficiency of its chemical synthesis. The construction of trifluoromethylated lactams presents unique challenges, but several robust methodologies have emerged. The choice of synthetic route is critical, often dictated by the desired ring size, substitution pattern, and stereochemistry.
Palladium-Catalyzed Cycloaminocarbonylation: A Convergent Approach
One of the most elegant and efficient methods for synthesizing α-CF₃-β-lactams is through palladium-catalyzed cycloaminocarbonylation.[7] This one-step approach brings together three components—a fluorinated olefin, an aniline, and carbon monoxide (CO)—to rapidly construct the desired heterocyclic core.[7]
Causality of Experimental Choice: The power of this method lies in its convergency and the unique role of the trifluoromethyl group. Attempts to use non-fluorinated analogs, such as 2-bromopropene, fail to yield the lactam, instead producing a simple amide.[7] This suggests the electron-withdrawing nature of the CF₃ group is pivotal for the overall transformation, likely influencing the stability of key intermediates in the catalytic cycle. The use of specialized phosphine ligands, such as RuPhos, is crucial for achieving high yields and selectivity.[7]
Caption: General workflow for Palladium-catalyzed synthesis.
Detailed Experimental Protocol: Palladium-Catalyzed Synthesis of an α-CF₃-β-Lactam[7]
-
Reactor Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and RuPhos (5 mol%).
-
Reagent Addition: Under an inert atmosphere (e.g., Argon), add the aniline derivative (1.0 mmol), triethylamine (NEt₃, 2.0 equiv), and toluene (2.0 mL).
-
Substrate Introduction: Add 2-bromo-3,3,3-trifluoropropene (2.0 mmol).
-
Carbonylation: Seal the Schlenk tube, purge with carbon monoxide (CO) gas three times, and then pressurize the reactor to 8 atm with CO.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
Work-up and Purification: After cooling to room temperature, carefully vent the CO pressure. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final α-trifluoromethyl-β-lactam.
Radical Cascade Reactions for γ-Lactam Synthesis
For the synthesis of five-membered γ-lactams, radical-mediated approaches offer a powerful alternative. A notable strategy involves the trifluoromethylcarbonylation of N-cyano alkenes using sodium triflinate (CF₃SO₂Na, Langlois' reagent) as the CF₃ radical source.[4]
Causality of Experimental Choice: This transition-metal-free method is advantageous for its mild reaction conditions and excellent functional group tolerance.[4] The reaction is initiated by the addition of a CF₃ radical to the alkene. The resulting carbon-centered radical is then trapped intramolecularly by the cyanamide group, triggering a cyclization cascade that, after hydrolysis, furnishes the desired γ-lactam. This approach is particularly valuable for synthesizing complex structures, as exemplified by its relevance to Nirmatrelvir, an antiviral drug containing a trifluoromethylated γ-lactam moiety.[4]
Part 2: A Spectrum of Biological Activity
The introduction of a trifluoromethyl group onto a lactam scaffold gives rise to a diverse range of biological activities, positioning these compounds as promising candidates for multiple therapeutic areas.[2][6]
Antibacterial Agents: A Modern Twist on a Classic Target
The β-lactam ring is the archetypal pharmacophore for antibiotics that inhibit bacterial cell wall synthesis.[1][7] Trifluoromethylation can enhance this activity and potentially overcome resistance mechanisms.
-
Mechanism of Action: Like their classical counterparts, CF₃-β-lactams are expected to inhibit penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. The enhanced electrophilicity of the lactam carbonyl due to the adjacent CF₃ group could increase the rate of acylation of the active site serine in PBPs.
-
Overcoming Resistance: A significant challenge in antibiotic therapy is the prevalence of β-lactamase enzymes, which hydrolyze and inactivate β-lactam drugs.[8] The steric and electronic properties of the CF₃ group may render the lactam ring less susceptible to hydrolysis by certain β-lactamases.
-
Novel Derivatives: Recent research has focused on creating novel phosphonated 4-CF₃-β-lactams.[9] These compounds combine the antibacterial potential of the β-lactam core with the unique properties of the phosphonate group, which can improve membrane permeability and enzyme binding.[9]
| Compound Class | Target Organism | Activity (MIC µg/mL) | Reference |
| N-(trifluoromethyl)phenyl pyrazoles | S. aureus (MRSA) | 0.78 - 1.56 | [10] |
| N-(trifluoromethyl)phenyl pyrazoles | E. faecium (VRE) | 0.78 | [10] |
| C-3 Phosphonated 4-CF₃-β-lactams | Various bacterial strains | Under evaluation | [9] |
Note: The table includes data from trifluoromethylated compounds with antibacterial activity to provide context, as specific MIC values for many novel CF₃-lactams are still emerging in the literature.
Potent Enzyme Inhibition
The trifluoromethyl group is a key pharmacophore in many potent enzyme inhibitors.[11] When positioned adjacent to a carbonyl group, as in a trifluoromethyl ketone, it readily forms a stable, tetrahedral hemiacetal with active site nucleophiles (like serine), mimicking the transition state of substrate hydrolysis.[12][13] This principle extends to trifluoromethylated lactams.
-
Serine Protease Inhibition: Trifluoromethyl ketones are well-established slow-binding inhibitors of serine proteases like chymotrypsin.[12] A CF₃-lactam can be considered a cyclic analog, where the electrophilic carbonyl is activated by the CF₃ group, making it a prime target for the active site serine residue of proteases.
-
Other Enzyme Targets: The utility of the CF₃ group is not limited to proteases. Trifluoromethyl-containing analogs of captopril have been shown to be exceptionally potent inhibitors of Angiotensin-Converting Enzyme (ACE), with IC₅₀ values in the sub-nanomolar range.[14] This demonstrates the broad applicability of this moiety in designing inhibitors for various enzyme classes.
Caption: Inhibition of a serine protease by a CF₃-ketone.
Neuroprotection: An Emerging Frontier
Perhaps one of the most exciting and unexpected applications for lactam-containing compounds is in the realm of neuroscience. Glutamate is the primary excitatory neurotransmitter, and its excess in the synaptic cleft (excitotoxicity) is implicated in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and ischemic injury following stroke.[15]
-
Upregulation of Glutamate Transporters: Groundbreaking research revealed that β-lactam antibiotics, notably ceftriaxone, can offer significant neuroprotection by increasing the expression of the primary astroglial glutamate transporter, GLT1 (EAAT2).[15] This transporter is responsible for clearing synaptic glutamate, thereby reducing excitotoxicity.
-
Therapeutic Potential: In animal models of ALS, ceftriaxone delayed neuron loss, preserved muscle strength, and increased survival.[15] It has also shown protective effects in models of ischemic injury.[15]
-
The Role of Trifluoromethylation: While the exact mechanism of GLT1 upregulation by β-lactams is still under investigation, trifluoromethylated derivatives present a compelling opportunity for optimization. The enhanced lipophilicity conferred by the CF₃ group could improve blood-brain barrier penetration, leading to higher effective concentrations at the target site.[16] Furthermore, the CF₃ group could modulate the binding of the lactam to the yet-unidentified molecular target that triggers the increase in GLT1 gene transcription.
Caption: Pathway for β-lactam-mediated neuroprotection.
Anticancer and Herbicidal Activities
The biological activity of trifluoromethylated lactams extends beyond the aforementioned areas.
-
Anticancer: Compounds containing lactam moieties have demonstrated a broad spectrum of biological activities, including anticancer effects.[1] For instance, a caprolactam derivative featuring an m-trifluoromethyl group showed potent anti-proliferative activity against MCF-7 (breast), HepG2 (liver), and A549 (lung) cancer cell lines, with an IC₅₀ as low as 0.32 µM.[1]
-
Herbicidal: The trifluoromethylated pyrrolidinone (a γ-lactam derivative) Tetflupyrolimet is a recently developed herbicide with a novel mode of action: the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway essential for plant growth.[17]
Part 3: Future Perspectives and Challenges
Trifluoromethylated lactams are emerging as a highly versatile and privileged scaffold in drug discovery.[3][5] The combination of the lactam's rigid, predictable geometry with the powerful physicochemical modulation of the CF₃ group creates a rich chemical space for therapeutic innovation.[2][6]
Future Directions:
-
Exploring Ring Diversity: While research has heavily focused on β-lactams, the synthesis and biological evaluation of trifluoromethylated γ-, δ-, and ε-lactams remain comparatively underexplored and represent a significant opportunity.[2][5][6]
-
Stereoselective Synthesis: The development of robust methods for the enantioselective synthesis of these compounds is critical, as biological activity is often confined to a single stereoisomer.[6]
-
Mechanism Deconvolution: For emerging applications like neuroprotection, elucidating the precise molecular target and downstream signaling pathways will be essential for rational drug design and optimization.
-
Computational Synergy: Integrating computational chemistry and molecular modeling with synthetic efforts can accelerate the discovery process, helping to predict ADME/Tox properties and refine structure-activity relationships.
Challenges:
-
Synthetic Complexity: The construction of highly substituted and stereochemically complex trifluoromethylated lactams can be challenging and require multi-step syntheses.[7]
-
Off-Target Effects: As with any biologically active molecule, a thorough evaluation of potential off-target effects and toxicity is paramount for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethylated lactams: promising small molecules in the search for effective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trifluoromethylated lactams: promising small molecules in the search for effective drugs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 12. Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Beta-lactam antibiotics offer neuroprotection by increasing glutamate transporter expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Research finds more efficient drug delivery within the brain using LAT1 [manufacturingchemist.com]
- 17. Tetflupyrolimet - Wikipedia [en.wikipedia.org]
The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis, History, and Significance of 3-(Trifluoromethyl)piperidin-2-one
Abstract
The δ-lactam known as 3-(Trifluoromethyl)piperidin-2-one (CAS No. 1000934-03-1) stands at the intersection of two powerful trends in modern medicinal chemistry: the strategic incorporation of fluorine to modulate pharmaceutical properties and the utilization of the piperidine scaffold, a cornerstone of many successful drugs.[1][2] This technical guide provides an in-depth exploration of this valuable synthetic building block. While a singular, seminal publication marking its "discovery" is not readily identifiable in the historical literature, its existence is a logical consequence of the evolution of organofluorine chemistry. This guide will therefore trace the historical development of synthetic methodologies that enabled its creation, detail plausible and established synthetic routes, and discuss its physicochemical properties and significance for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Fluorinated Lactam
The piperidin-2-one (or δ-valerolactam) core is a six-membered cyclic amide that serves as a versatile scaffold in medicinal chemistry.[1] The introduction of a trifluoromethyl (-CF₃) group, particularly at the 3-position adjacent to the carbonyl, imparts a unique combination of steric and electronic properties. The high electronegativity and lipophilicity of the -CF₃ group can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3]
The biological importance of trifluoromethylated lactams is underscored by their investigation in various therapeutic areas, including cancer, diabetes, and infectious diseases.[2] this compound, therefore, is not merely a chemical curiosity but a "privileged" building block, pre-validated by the frequent appearance of its core components in bioactive molecules.
A Historical Perspective: The Confluence of Synthetic Capabilities
The story of this compound is not one of a sudden discovery but of a gradual convergence of synthetic prowess. Its history is intrinsically linked to the broader history of organofluorine chemistry.
-
Early Trifluoromethylation: The first introduction of a trifluoromethyl group into an aromatic compound was reported by Frédéric Swarts in the 1890s, using antimony trifluoride. This was later refined in the 1930s with the use of hydrogen fluoride, which became a cornerstone of industrial organofluorine chemistry.
-
Expansion to Heterocycles: In 1947, the principles of trifluoromethylation were extended to heterocyclic rings with the synthesis of trifluoromethylpyridine (TFMP).[4] This demonstrated that the robust -CF₃ group could be incorporated into the more complex scaffolds relevant to drug discovery.
-
Development of Modern Reagents: The 20th and early 21st centuries saw an explosion in the development of more sophisticated and milder trifluoromethylating agents. Reagents like trifluoromethyltrimethylsilane (Ruppert's reagent), trifluoromethane, and various electrophilic "CF₃+" sources made the introduction of this group into a wider array of molecules, including carbonyl compounds, more feasible and predictable.
The synthesis of this compound became conceivable as these powerful trifluoromethylation techniques were developed alongside methods for constructing and functionalizing lactam rings.
Synthetic Methodologies
While a specific "first synthesis" is not documented, several logical and scientifically sound pathways can be employed to construct this compound. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.
Pathway A: α-Trifluoromethylation of a Pre-formed Lactam
This approach involves the direct introduction of the trifluoromethyl group onto the δ-valerolactam scaffold.
References
- 1. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylated lactams: promising small molecules in the search for effective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. This compound | 1000934-03-1 [m.chemicalbook.com]
A Strategic Guide to Target Deconvolution for Novel Therapeutics: The Case of 3-(Trifluoromethyl)piperidin-2-one
Executive Summary
The identification of a specific molecular target is a pivotal step in translating a promising chemical entity into a viable therapeutic candidate. This guide outlines a comprehensive, multi-pronged strategy for the target deconvolution and validation of 3-(Trifluoromethyl)piperidin-2-one, a novel compound possessing two key structural motifs of high interest in medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous approved drugs, while the trifluoromethyl group is known to enhance metabolic stability, cell permeability, and binding affinity.[1][2][3][4] Given the absence of established pharmacological data for this specific molecule[5], this document provides a robust, field-proven framework for researchers to systematically uncover its mechanism of action. We will detail a logical progression from broad, unbiased target identification using advanced chemical proteomics to rigorous, multi-faceted target validation via biophysical, cellular, and genetic methodologies.
Rationale for Investigation: The Therapeutic Potential of the this compound Scaffold
The structure of this compound is not merely incidental; it is a deliberate combination of two powerful pharmacophoric elements, suggesting a high potential for biological activity.
-
The Trifluoromethyl (-CF₃) Group: The strategic incorporation of a -CF₃ group is a well-established method in medicinal chemistry to optimize drug-like properties.[6] Its strong electron-withdrawing nature can alter the pKa of nearby atoms, potentially strengthening interactions with biological targets.[7][8] Furthermore, the -CF₃ group increases lipophilicity, which can improve membrane permeability and oral bioavailability, while also blocking sites of metabolism, often leading to a longer in-vivo half-life.[1][3]
-
The Piperidin-2-one (δ-valerolactam) Scaffold: Piperidine and its derivatives are one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals, found in drugs spanning analgesics, antipsychotics, and anti-cancer agents.[2][4][9] This prevalence indicates that the piperidine ring system provides an excellent three-dimensional framework for orienting functional groups to interact with a wide range of protein targets.[10] Derivatives have demonstrated diverse pharmacological activities, including anti-inflammatory and anti-tumor effects.[11][12]
The combination of these two features in a single, relatively small molecule makes this compound a compelling candidate for phenotypic screening and subsequent target identification efforts.
A Strategic Framework for Target Identification
For a novel compound with unknown targets, a successful strategy begins with an unbiased, phenotype-driven discovery followed by robust, evidence-based target identification. The goal is to move from observing what the compound does to understanding how it does it.
Foundational Step: Phenotypic Screening
The initial step is to perform broad phenotypic screening to uncover a quantifiable biological effect. This involves testing the compound across a diverse array of cell-based assays relevant to various disease areas (e.g., oncology, immunology, neuroscience).
Example Phenotypic Assays:
-
Cell Viability/Proliferation Assays: (e.g., CellTiter-Glo®, MTT) in a panel of cancer cell lines.
-
Cytokine Release Assays: (e.g., ELISA, Luminex) in immune cells like PBMCs or macrophages stimulated with LPS.
-
Neurite Outgrowth Assays: In primary neurons or neuron-like cell lines.
-
Reporter Gene Assays: For key signaling pathways (e.g., NF-κB, Nrf2, STAT3).
A confirmed, reproducible "hit" in a disease-relevant phenotypic assay provides the necessary starting point and the biological system for target deconvolution.
Unbiased Target Identification: Chemical Proteomics
Once a phenotype is established, affinity-based chemical proteomics is the most direct and powerful method to identify the protein(s) to which the compound physically binds.[13][14] This approach "fishes" for targets from a complex biological lysate using a modified version of the compound as bait.[15][16]
The workflow below outlines the critical steps for identifying specific binding partners of this compound.
Caption: Workflow for affinity-based chemical proteomics.
-
Probe Synthesis (Causality): The parent compound must be modified with a linker and an affinity tag (e.g., biotin). The linker's attachment point and length are critical; it should be placed on a part of the molecule not essential for its biological activity to ensure the probe retains its binding capabilities. A synthetic chemistry campaign should create several linker variants to find the optimal probe.
-
Immobilization: The biotinylated probe is immobilized on streptavidin-coated magnetic beads.
-
Lysate Preparation: Prepare lysate from the cells where the phenotype was observed (e.g., the cancer cell line showing reduced viability).
-
Binding and Competition (Self-Validation):
-
Test Condition: Incubate the immobilized probe with the cell lysate.
-
Negative Control 1: Incubate beads without any probe with the lysate to identify proteins that bind non-specifically to the beads themselves.
-
Negative Control 2 (Critical): Pre-incubate the lysate with a significant excess (e.g., 100x) of the original, unmodified this compound before adding the probe-coated beads. True targets will be occupied by the free compound and will not bind to the beads.
-
-
Washing: Perform a series of stringent washes to remove proteins that are weakly or non-specifically bound.
-
Elution & Digestion: Elute the remaining bound proteins from the beads and digest them into smaller peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis: The primary candidates are proteins that are abundant in the "Test Condition" but significantly reduced or absent in the "Negative Control 2 (Competition)" sample. This quantitative comparison is key to distinguishing true targets from non-specific binders.[15][17]
Orthogonal Target Validation: Building Confidence
Identifying a protein via chemical proteomics is only the first step. A rigorous validation cascade using orthogonal methods is mandatory to confirm that this binding event is responsible for the observed cellular phenotype.[18][19]
Primary Validation: Cellular Target Engagement
The first question to answer is: does the compound bind the putative target protein inside intact, living cells? The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[20][21] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[22][23]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Treat cultured cells with either the vehicle control (e.g., DMSO) or a saturating concentration of this compound for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes (e.g., a gradient from 42°C to 68°C).
-
Lysis: Lyse the cells (e.g., via freeze-thaw cycles).
-
Separation (Self-Validation): Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.
-
Quantification: Analyze the amount of the specific target protein remaining in the supernatant for each temperature point using Western Blot or an ELISA-based method.
-
Analysis: Plot the percentage of soluble protein against temperature. A successful result is a rightward "thermal shift" in the melting curve for the compound-treated cells compared to the vehicle-treated cells, demonstrating intracellular target stabilization.[24]
Secondary Validation: Biophysical Characterization
Once cellular engagement is confirmed, it is crucial to quantify the binding interaction in a purified, cell-free system. Surface Plasmon Resonance (SPR) is a label-free technique that provides precise data on binding affinity (KD) and kinetics (ka, kd).[25][26][27]
-
Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.
-
Analyte Injection: Flow precise concentrations of this compound across the chip surface.
-
Detection: The SPR instrument detects changes in the refractive index at the chip surface as the compound binds to the protein, generating a real-time sensorgram.[28]
-
Kinetic Analysis:
-
Association Phase (ka): Measure the rate of binding when the compound is flowing over the chip.
-
Dissociation Phase (kd): Measure the rate at which the compound dissociates from the protein when buffer is flowed over the chip.
-
-
Data Fitting: Fit the sensorgram data to a binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka). A low KD value (e.g., in the nanomolar to low micromolar range) indicates a high-affinity interaction.
Definitive Validation: Genetic Perturbation
The most definitive way to link a target to a phenotype is to show that removing the target genetically mimics or abrogates the effect of the compound. CRISPR-Cas9 technology is the ideal tool for this.[29][][31]
Caption: Logic of a CRISPR-Cas9 target validation experiment.
-
gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target the gene encoding the putative target protein.
-
Generate Knockout Cell Line: Transfect the relevant cell line with Cas9 nuclease and the validated gRNAs to generate a stable knockout (KO) cell line where the target protein is no longer expressed. A non-targeting gRNA should be used to create a control cell line.
-
Validation of Knockout: Confirm the absence of the target protein in the KO cell line via Western Blot or qPCR.
-
Phenotypic Assay (Self-Validation): Treat both the wild-type (WT) control cells and the KO cells with this compound at a concentration that produces the desired phenotype (e.g., 50% inhibition of proliferation).
-
Analysis: If the target is correct, the WT cells will show the expected phenotype, while the KO cells will be resistant to the compound's effects. This resistance demonstrates that the protein is required for the compound to elicit its biological activity.[32][33]
Data Synthesis and Prioritization
The data gathered from this multi-faceted approach must be synthesized to build a conclusive case for a specific target.
Table 1: Hypothetical Data Synthesis for a Putative Target (e.g., Kinase X)
| Experiment | Methodology | Metric | Hypothetical Result | Conclusion |
|---|---|---|---|---|
| Target ID | Affinity Proteomics | Fold-Enrichment (vs. Competition) | 50-fold enrichment | Kinase X is a specific binder. |
| Target Engagement | CETSA | Thermal Shift (ΔTm) | + 8.2 °C | Compound binds and stabilizes Kinase X in cells. |
| Binding Affinity | SPR | Dissociation Constant (KD) | 150 nM | Compound binds Kinase X with high affinity. |
| Genetic Validation | CRISPR KO | % Cell Viability (with compound) | WT Cells: 45%KO Cells: 98% | Kinase X is required for the compound's cytotoxic effect. |
Conclusion
The journey from a novel chemical entity to a validated therapeutic mechanism is a systematic process of hypothesis generation and rigorous testing. For this compound, a compound with significant potential based on its chemical architecture, the framework described herein provides a clear and robust path forward. By integrating unbiased chemical proteomics with an orthogonal validation suite of CETSA, SPR, and CRISPR-Cas9, research teams can confidently identify and validate its molecular target(s). This self-validating system ensures that only the most promising and well-understood candidates advance in the drug discovery pipeline, maximizing the probability of success.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C6H8F3NO | CID 42944935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 8. mdpi.com [mdpi.com]
- 9. ijnrd.org [ijnrd.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drughunter.com [drughunter.com]
- 15. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 18. bio-rad.com [bio-rad.com]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. scispace.com [scispace.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. denovobiolabs.com [denovobiolabs.com]
- 26. nicoyalife.com [nicoyalife.com]
- 27. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 28. criver.com [criver.com]
- 29. selectscience.net [selectscience.net]
- 31. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. biocompare.com [biocompare.com]
- 33. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
Physicochemical Characterization of 3-(Trifluoromethyl)piperidin-2-one: A Guide to Lipophilicity and pKa Determination
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Physicochemical Properties in Drug Efficacy
In modern drug discovery, the journey from a promising chemical entity to a successful therapeutic agent is governed by a molecule's intrinsic physicochemical properties. Among the most influential of these are lipophilicity and the acid dissociation constant (pKa), which collectively dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile. 3-(Trifluoromethyl)piperidin-2-one is a heterocyclic scaffold of significant interest, incorporating a lactam ring common in pharmaceuticals and a trifluoromethyl (CF₃) group, a powerful modulator of chemical properties. This guide provides a comprehensive technical overview of the theoretical underpinnings, computational prediction, and experimental determination of the lipophilicity and pKa of this important molecular framework.
The lactam structure provides a rigid backbone, while the CF₃ group, owing to the high electronegativity of fluorine, acts as a strong electron-withdrawing group. This substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[1] Understanding the precise impact of this group on the compound's lipophilicity and ionization state is therefore paramount for predicting its behavior in a biological system.
Theoretical Framework: Deconstructing the Molecular Influences
To estimate the properties of this compound, we must first analyze its constituent parts: the parent piperidin-2-one ring and the trifluoromethyl substituent.
-
The Piperidin-2-one Scaffold: The parent compound, piperidin-2-one (also known as δ-valerolactam), is a relatively polar molecule. Experimental data for piperidin-2-one shows a negative LogP value of approximately -0.46, indicating its hydrophilic nature.[2] The amide proton (N-H) is weakly acidic, with a predicted pKa around 14.9, while the carbonyl oxygen provides a site for basicity, with a predicted pKa for the protonated form around -1.6.[3] This means that under physiological conditions, the molecule is overwhelmingly neutral.
-
The Trifluoromethyl (CF₃) Substituent: The introduction of a CF₃ group profoundly alters electronic and steric properties.
-
Impact on Lipophilicity: The CF₃ group is significantly more lipophilic than a methyl group and is known to increase the overall lipophilicity of a molecule.[1] This is a key reason for its frequent use in drug design to improve membrane penetration.[1] The Hansch hydrophobicity constant (π) for a CF₃ group is +0.88, indicating its strong contribution to lipophilicity.[1]
-
Impact on pKa: As a potent electron-withdrawing group, the CF₃ substituent exerts a strong negative inductive effect (-I). When placed at the C3 position adjacent to the amide nitrogen, it is expected to withdraw electron density from the N-H bond. This stabilizes the conjugate base (the deprotonated, anionic form), thereby increasing the acidity of the amide proton and significantly lowering its pKa value compared to the parent piperidin-2-one.[4]
-
In Silico Prediction: The First Pass in Physicochemical Profiling
Before committing to synthesis and resource-intensive experimental work, computational models provide rapid and valuable estimations of key molecular properties.[5] Several industry-standard software platforms are available for this purpose.[6]
-
ACD/Labs Percepta: This platform uses a large database of experimental values to train its prediction algorithms, offering classic and GALAS (Global, Adjusted Locally According to Similarity) prediction models for both pKa and LogP.[7][8][9][10]
-
ChemAxon Marvin Suite: MarvinSketch includes calculator plugins that predict a wide range of properties, including pKa, LogP, and LogD (the distribution coefficient at a specific pH).[11][12][13] These tools can also visualize the distribution of different ionic species as a function of pH.[11]
-
Molecular Discovery MoKa: This software uses a descriptor-based approach derived from molecular interaction fields to provide fast and accurate pKa and lipophilicity predictions.[14]
For this compound, these programs would analyze the structure and, based on their respective algorithms and training sets, provide estimated values.[15][16] While the exact output depends on the specific software and algorithm version, a reasoned estimation based on the theoretical framework is presented below.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| LogP | 0.5 - 1.2 | The hydrophilic piperidin-2-one core (LogP ≈ -0.46) is offset by the highly lipophilic CF₃ group (π ≈ +0.88). The final value is expected to be moderately lipophilic. |
| Acidic pKa (N-H) | 11.0 - 12.5 | The strong inductive electron withdrawal by the C3-CF₃ group significantly increases the acidity of the amide proton compared to the parent compound (pKa ≈ 14.9). |
| Basic pKa (C=O) | < -2.0 | The electron-withdrawing effect of the CF₃ group also reduces the basicity of the carbonyl oxygen, making it even less likely to be protonated than in the parent compound. |
Experimental Determination: Validating the Predictions
While computational predictions are invaluable for screening, experimental determination remains the gold standard for obtaining accurate physicochemical data for lead optimization and regulatory submission.
Protocol 1: Lipophilicity (LogD) Determination by Shake-Flask Method
The shake-flask method is the benchmark technique for LogP and LogD measurement, as recommended by the Organisation for Economic Co-operation and Development (OECD).[17][18] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[19][20][21]
Causality Behind Experimental Choices:
-
Pre-saturation: Both the n-octanol and aqueous buffer phases are pre-saturated with each other to ensure that the partitioning of the analyte is the only process measured, eliminating volume changes or partitioning driven by solvent-solvent miscibility.[20]
-
pH Control: LogD is pH-dependent for ionizable compounds. Using a buffer at a defined pH (e.g., 7.4 for physiological relevance) is critical for reproducibility and biological context.[22][23]
-
Quantification Method: Liquid chromatography (LC) coupled with UV or Mass Spectrometry (MS) detection is chosen for its sensitivity and specificity, allowing for accurate measurements even with small amounts of compound and in complex matrices.[17][24]
Step-by-Step Methodology:
-
Preparation of Phases: Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4). In a separatory funnel, mix the buffer with n-octanol in a 1:1 volume ratio. Shake vigorously and allow the layers to separate completely overnight to achieve mutual saturation.
-
Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., 2 mL of each).
-
Analyte Addition: Add a small aliquot of the compound stock solution to the biphasic system, ensuring the final organic solvent concentration is minimal (<1%) to avoid affecting the partitioning.
-
Equilibration: Cap the vial tightly and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases and break any emulsions.[20]
-
Sampling: Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous layer. Be cautious to avoid cross-contamination at the interface.[17]
-
Quantification: Analyze the concentration of the compound in each aliquot using a validated LC-UV or LC-MS method against a standard curve.
-
Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Protocol 2: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for determining pKa values.[25][26][27] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.[28][29]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Titrations are performed under a nitrogen or argon atmosphere to prevent atmospheric CO₂ from dissolving and forming carbonic acid, which would interfere with the titration of a weak acid or base, especially at higher pH values.[25][28]
-
Constant Ionic Strength: The experiment is conducted in a solution with a constant ionic strength (e.g., maintained with 0.15 M KCl) because ionic activity can influence pH measurements and shift the apparent pKa.[25][28]
-
Co-solvent: For compounds with limited aqueous solubility, a co-solvent like methanol may be necessary. However, this yields an apparent pKa (pₛKa) specific to that solvent mixture. Extrapolation to zero co-solvent is required to estimate the aqueous pKa.[29]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01).[25]
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in a solution of constant ionic strength (0.15 M KCl) to a known concentration (e.g., 1-5 mM).[25] If solubility is an issue, use a known percentage of co-solvent.
-
Titration Setup: Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25°C). Insert the calibrated pH electrode and an automated burette tip. Purge the headspace with nitrogen gas.[28]
-
Initial pH Adjustment: To determine the acidic pKa of the N-H proton, the solution will be titrated with a standardized strong base (e.g., 0.1 M KOH).
-
Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[25]
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.
-
The pKa is the pH value at the half-equivalence point (the point where half of the compound has been neutralized).[27]
-
The acidic dissociation of the amide proton is the key equilibrium of interest.
Conclusion
The physicochemical profile of this compound is defined by the interplay between its hydrophilic lactam core and the powerful electronic and lipophilic contributions of the C3-trifluoromethyl group. Theoretical analysis and computational predictions suggest a molecule of moderate lipophilicity (LogP ≈ 0.5-1.2) with a significantly acidic amide proton (pKa ≈ 11.0-12.5) relative to its unsubstituted parent. These estimations provide a critical starting point for drug design efforts. However, for definitive characterization, this guide outlines the gold-standard experimental protocols—the shake-flask method for LogD and potentiometric titration for pKa—that provide the robust, high-fidelity data required to advance a compound through the drug development pipeline. The synthesis of computational screening with rigorous experimental validation represents a cornerstone of modern, efficient drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Piperidone | C5H9NO | CID 12665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 2-Piperidinone (FDB028421) - FooDB [foodb.ca]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On-line Software [vcclab.org]
- 7. acdlabs.com [acdlabs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. acdlabs.com [acdlabs.com]
- 10. youtube.com [youtube.com]
- 11. docs.chemaxon.com [docs.chemaxon.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chemaxon.com [chemaxon.com]
- 14. MoKa - pKa modelling [moldiscovery.com]
- 15. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 21. LogP / LogD shake-flask method [protocols.io]
- 22. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Setup and validation of shake-flask procedures for the determinationof partition coefficients (log D) from low drug amounts [diposit.ub.edu]
- 24. waters.com [waters.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 27. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 28. dergipark.org.tr [dergipark.org.tr]
- 29. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
Methodological & Application
Enantioselective Synthesis of 3-(Trifluoromethyl)piperidin-2-one: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide to the enantioselective synthesis of 3-(trifluoromethyl)piperidin-2-one, a valuable chiral building block in medicinal chemistry. The strategic incorporation of a trifluoromethyl group into the piperidinone scaffold can significantly enhance the pharmacological properties of bioactive molecules, including metabolic stability and binding affinity.[1] This document outlines a robust synthetic strategy centered around the asymmetric hydrogenation of a key α,β-unsaturated δ-lactam precursor. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to enable researchers in drug discovery and organic synthesis to effectively produce this important chiral intermediate.
Introduction: The Significance of Trifluoromethylated Piperidinones
The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and natural products, prized for its conformational flexibility and ability to engage in crucial binding interactions.[2][3] The introduction of a trifluoromethyl (CF3) group, a bioisostere for a methyl group or chlorine atom, offers a powerful strategy to modulate the physicochemical properties of drug candidates.[1] The high electronegativity and metabolic stability of the CF3 group can lead to improved potency, enhanced membrane permeability, and increased bioavailability.[1] Consequently, the development of stereoselective methods to access chiral trifluoromethylated piperidines and their derivatives, such as this compound, is of paramount importance for the advancement of modern medicinal chemistry.
This application note focuses on a highly efficient and enantioselective approach to synthesize this compound, leveraging the power of transition-metal-catalyzed asymmetric hydrogenation. The described methodology provides a reliable pathway to this valuable chiral building block, facilitating its incorporation into novel therapeutic agents.
Synthetic Strategy Overview
The enantioselective synthesis of the target compound, (R)- or (S)-3-(trifluoromethyl)piperidin-2-one, is achieved through a two-stage process. The first stage involves the synthesis of the α,β-unsaturated δ-lactam precursor, 3-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-one. The second, and key, stage is the highly enantioselective hydrogenation of this precursor, catalyzed by a chiral iridium complex. This strategy allows for the precise installation of the stereocenter at the C3 position.
Synthesis of the Precursor: 3-(Trifluoromethyl)-5,6-dihydropyridin-2(1H)-one
A plausible route to the α,β-unsaturated δ-lactam precursor involves a condensation reaction between a suitable trifluoromethyl-containing building block and an appropriate amine. One effective approach is the reaction of ethyl 4,4,4-trifluoroacetoacetate with an aminoacetaldehyde equivalent, followed by cyclization.
Protocol 1: Synthesis of 3-(Trifluoromethyl)-5,6-dihydropyridin-2(1H)-one
-
Step 1: Condensation. To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent such as ethanol, add aminoacetaldehyde dimethyl acetal (1.1 eq) and a catalytic amount of a weak acid (e.g., acetic acid).
-
Step 2: Heating. Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Step 3: Cyclization. Upon completion of the initial condensation, add a base (e.g., sodium ethoxide, 1.2 eq) to the reaction mixture to facilitate intramolecular cyclization.
-
Step 4: Work-up and Purification. After stirring at room temperature for 12-16 hours, neutralize the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 3-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-one.
Enantioselective Synthesis via Asymmetric Hydrogenation
The key to establishing the chirality at the C3 position is the asymmetric hydrogenation of the 3-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-one precursor. Iridium complexes bearing chiral phosphine ligands have proven to be highly effective for the hydrogenation of challenging substrates, including pyridinium salts and related heterocycles.[4][5][6] The electron-withdrawing nature of the trifluoromethyl group can enhance the reactivity of the substrate towards hydrogenation.
Mechanistic Insights
The iridium-catalyzed asymmetric hydrogenation is believed to proceed through a series of steps involving the coordination of the substrate to the chiral iridium catalyst, followed by the oxidative addition of hydrogen. The chiral ligand environment dictates the facial selectivity of the subsequent migratory insertion of the olefin into the iridium-hydride bond, which is the enantio-determining step. Reductive elimination then releases the chiral product and regenerates the active catalyst.
Quantitative Data
The following table summarizes representative results for the iridium-catalyzed asymmetric hydrogenation of related substrates, demonstrating the high yields and enantioselectivities achievable with this methodology.
| Entry | Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| 1 | [Ir(COD)Cl]₂ / (S)-MeO-BIPHEP / I₂ | N-benzyl-3-methylpyridinium bromide | >99 | 96 | [5] |
| 2 | [Ir(COD)Cl]₂ / (R)-C3-TunePhos / I₂ | N-benzyl-3-phenylpyridinium bromide | >99 | 95 | [5] |
| 3 | [Ir(COD)((R,R)-f-spiroPhos)]BF₄ | N-benzyl-3-methoxypyridinium bromide | 98 | 94 | [6] |
Protocol 2: Enantioselective Synthesis of this compound
Materials and Reagents:
-
3-(Trifluoromethyl)-5,6-dihydropyridin-2(1H)-one
-
[Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)
-
Chiral bisphosphine ligand (e.g., (S)-SEGPHOS or a suitable analogue)
-
Anhydrous, degassed solvent (e.g., methanol or dichloromethane)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox, to a vial, add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral bisphosphine ligand (1.1 mol%). Add anhydrous, degassed solvent (e.g., 2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst precursor solution.
-
Reaction Setup: In a separate vial, dissolve 3-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-one (1.0 eq) in the same anhydrous, degassed solvent (e.g., 5 mL).
-
Hydrogenation: Transfer the substrate solution to a high-pressure hydrogenation vessel. Add the pre-formed catalyst solution to the vessel.
-
Pressurization: Seal the vessel, purge with hydrogen gas three times, and then pressurize with hydrogen to the desired pressure (e.g., 50 atm).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours, or until TLC or GC/MS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched this compound.
-
Characterization: Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC analysis.
Conclusion
This application note details a robust and highly enantioselective method for the synthesis of this compound. The strategy relies on the well-established and powerful iridium-catalyzed asymmetric hydrogenation of an α,β-unsaturated δ-lactam precursor. The provided protocols and mechanistic insights offer a practical guide for researchers in medicinal chemistry and organic synthesis to access this valuable chiral building block. The successful implementation of this methodology will facilitate the exploration of novel trifluoromethylated compounds with potentially enhanced therapeutic properties.
References
- 1. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. | Semantic Scholar [semanticscholar.org]
Application Note: Optimized Purification of 3-(Trifluoromethyl)piperidin-2-one by Flash Column Chromatography
Abstract
This application note provides a comprehensive guide for the purification of 3-(Trifluoromethyl)piperidin-2-one, a key heterocyclic building block in medicinal chemistry, using normal-phase flash column chromatography.[1][2] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chromatographic principles. Emphasis is placed on the rationale behind experimental choices, from solvent system selection to loading techniques, to ensure a robust and reproducible purification process. This guide also includes protocols for Thin-Layer Chromatography (TLC) for method development and High-Performance Liquid Chromatography (HPLC) for final purity assessment.
Introduction
This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Consequently, obtaining this intermediate in high purity is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data.
Crude reaction mixtures containing this compound often present purification challenges due to the presence of structurally similar impurities and unreacted starting materials. Flash column chromatography is a rapid and efficient technique for the purification of such moderately polar compounds.[3] This document outlines an optimized protocol for the purification of this compound, leveraging a systematic approach to method development and execution.
Materials and Methods
Materials and Reagents
-
Crude this compound
-
Silica gel, standard grade, for flash chromatography (40-63 µm particle size)
-
n-Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Methanol, HPLC grade
-
Dichloromethane, HPLC grade
-
Triethylamine (TEA), reagent grade
-
TLC plates, silica gel 60 F254
-
Potassium permanganate stain
-
Acetonitrile, HPLC grade
-
Deionized water
-
Trifluoroacetic acid (TFA), HPLC grade
Equipment
-
Flash chromatography system (automated or manual)
-
Glass columns for manual chromatography
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Standard laboratory glassware
Experimental Protocols
Method Development using Thin-Layer Chromatography (TLC)
A critical first step in developing a successful flash chromatography method is to determine an appropriate solvent system using TLC.[3] The goal is to find a mobile phase that provides a good separation between the desired product and any impurities, with a target retention factor (Rf) for the product of approximately 0.2-0.4.[4]
Protocol:
-
Prepare several eluent systems with varying polarities. Good starting points for moderately polar compounds like this compound are mixtures of n-hexane and ethyl acetate.[5]
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plates in separate chambers, each containing a different eluent system.
-
Visualize the separated spots under a UV lamp and/or by staining with potassium permanganate.
-
Calculate the Rf value for the product spot in each solvent system.
-
Select the eluent system that provides the best separation and the target Rf value. For compounds that streak, the addition of a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape by neutralizing acidic sites on the silica gel.
Table 1: Example TLC Solvent System Screening
| Solvent System (v/v) | Product Rf | Observations |
| 80:20 Hexane:EtOAc | 0.6 | Too high, poor separation from non-polar impurities. |
| 60:40 Hexane:EtOAc | 0.35 | Good separation from major impurities.[6] |
| 40:60 Hexane:EtOAc | 0.15 | Too low, long elution time. |
| 50:50 Hexane:EtOAc with 0.5% TEA | 0.3 | Reduced tailing of the product spot. |
Flash Column Chromatography Purification
This protocol is based on the optimized solvent system determined by TLC. Both dry and liquid loading methods are described, as the choice depends on the solubility of the crude material in the mobile phase.[4]
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Protocol:
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., n-hexane).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by passing several column volumes of the mobile phase through it.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) and evaporate the solvent completely to obtain a free-flowing powder. Carefully load this powder onto the top of the packed column.
-
Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase. If the crude product is not fully soluble, a stronger solvent can be used, but the volume should be kept to an absolute minimum to avoid compromising the separation. Load the solution onto the column.
-
-
Elution:
-
Begin elution with the optimized mobile phase determined from the TLC analysis (e.g., 60:40 n-hexane:ethyl acetate).
-
A gradient elution can be employed for complex mixtures, starting with a less polar solvent mixture and gradually increasing the polarity.[4] For this specific purification, an isocratic elution is often sufficient.
-
Maintain a constant flow rate. In flash chromatography, positive pressure (using air or nitrogen) is applied to accelerate the solvent flow.[3]
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
Monitor the elution of compounds by spotting each fraction on a TLC plate and visualizing under UV light or with a stain.
-
Combine the fractions that contain the pure product.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity by HPLC and/or NMR spectroscopy.
-
Purity Assessment by HPLC
HPLC is a highly sensitive method for determining the purity of the final product.[7] A reversed-phase method is typically suitable for this compound.
Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA. The acid helps to protonate the analyte and improve peak shape.
-
Gradient: A typical gradient might be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Inject the sample and analyze the chromatogram for the presence of any impurities. The purity is calculated based on the relative peak areas.
Troubleshooting
Table 2: Common Problems and Solutions in Flash Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Consider a shallower solvent gradient. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Peak Tailing | Acidic silica interacting with the basic nitrogen of the piperidinone. | Add a small amount of triethylamine (0.1-1%) to the mobile phase.[8][9] |
| Column channeling. | Repack the column carefully to ensure a homogenous bed. | |
| Product Not Eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or adding a small amount of methanol).[5] |
| Cracked Column Bed | Running the column dry or rapid changes in solvent polarity. | Ensure the silica bed is always covered with solvent. Use a gradual solvent gradient if necessary. |
Process Optimization Logic
The purification strategy can be systematically optimized by considering the interplay between the stationary phase, mobile phase, and the analyte.
Caption: Decision-making workflow for optimizing the purification process.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound using flash column chromatography. By following a systematic approach that begins with TLC-based method development and concludes with HPLC purity verification, researchers can consistently obtain this key synthetic intermediate with high purity. The inclusion of troubleshooting and optimization guidelines further equips scientists to address common challenges encountered during the purification of fluorinated heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. theseus.fi [theseus.fi]
- 4. sorbtech.com [sorbtech.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chemrevlett.com [chemrevlett.com]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Mastering the Purification of 3-(Trifluoromethyl)piperidin-2-one: A Guide to Recrystallization Techniques
For researchers and professionals in the field of drug development and medicinal chemistry, obtaining compounds of the highest purity is paramount. This guide provides a detailed exploration of recrystallization techniques tailored for 3-(Trifluoromethyl)piperidin-2-one, a heterocyclic compound of interest. The presence of both a polar lactam ring and a lipophilic trifluoromethyl group presents a unique challenge for purification, necessitating a carefully considered approach to solvent selection and crystallization methodology. This document offers a comprehensive framework, moving beyond a simple set of instructions to explain the underlying principles that govern the successful crystallization of this molecule.
The Molecular Landscape: Understanding Solubility
The structure of this compound, featuring a cyclic amide (lactam) and a trifluoromethyl substituent, dictates its solubility behavior. The lactam portion, with its capacity for hydrogen bonding, contributes to its solubility in polar solvents. Conversely, the highly lipophilic trifluoromethyl group enhances its solubility in non-polar organic solvents.[1][2] This dual nature is the key to devising an effective recrystallization strategy.
A successful recrystallization hinges on identifying a solvent (or solvent system) in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3][4] This temperature-dependent solubility differential is the driving force for crystal formation.
Strategic Solvent Selection: A Data-Driven Approach
The initial and most critical step is the selection of an appropriate solvent. A preliminary screening of solvents with varying polarities is recommended. Small-scale trials with a few milligrams of the crude material can efficiently identify promising candidates.
Table 1: Solvent Screening for Recrystallization of this compound
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior | Rationale |
| Water | High | 100 | Low solubility at all temperatures | The lactam provides some polarity, but the overall molecule is likely not soluble enough in water. |
| Ethanol | High | 78.5 | Good potential; likely soluble when hot, less so when cold | The hydroxyl group can interact with the lactam, while the ethyl chain has some affinity for the rest of the molecule. |
| Isopropanol | Medium-High | 82.6 | Good potential; similar to ethanol but slightly less polar | A good alternative if ethanol proves to be too strong a solvent. |
| Ethyl Acetate | Medium | 77.1 | Good potential; may dissolve the compound well when hot | The ester functionality offers a balance of polarity. |
| Acetone | Medium | 56 | Possible, but lower boiling point may limit the solubility differential | Its volatility can be advantageous for drying crystals. |
| Dichloromethane | Medium-Low | 39.6 | Likely a good "good" solvent in a mixed-solvent system | Its high volatility and ability to dissolve many organics make it a candidate for initial dissolution. |
| Toluene | Low | 110.6 | Likely a good "poor" solvent or anti-solvent | The aromatic ring interacts well with the non-polar parts of the molecule. |
| Hexane/Heptane | Very Low | ~69 / ~98 | Likely a good "poor" solvent or anti-solvent | These non-polar solvents should have low solubility for the compound. |
Based on this analysis, a logical starting point would be to test single solvents like ethanol, isopropanol, and ethyl acetate. If a suitable single solvent cannot be identified, a mixed-solvent system will be necessary.
Experimental Protocols
The following protocols provide step-by-step methodologies for the recrystallization of this compound. Safety precautions, including the use of a fume hood and appropriate personal protective equipment, should be followed at all times.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be attempted first.
Diagram 1: Single-Solvent Recrystallization Workflow
Caption: Workflow for single-solvent recrystallization.
Methodology:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the selected hot solvent (e.g., ethanol) to the crude this compound. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling phase to encourage the growth of larger crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point of the dried crystals and compare it to the literature value (if available) or use it as a benchmark for purity.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is employed when no single solvent provides the desired solubility profile. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent or "anti-solvent" (in which it is insoluble) to induce crystallization.
Diagram 2: Two-Solvent Recrystallization Logic
Caption: Principle of two-solvent recrystallization.
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., dichloromethane or acetone) at room temperature or with gentle warming.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., hexane or heptane) dropwise with continuous swirling. Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy).
-
Clarification: If the solution becomes too cloudy, add a few drops of the "good" solvent until it becomes clear again.
-
Crystallization: Loosely cover the flask and allow it to stand undisturbed at room temperature. Slow diffusion of the anti-solvent vapors into the solution can also be an effective method for inducing crystallization.
-
Cooling and Isolation: Once crystal growth appears to have stopped, cool the flask in an ice bath and collect the crystals by vacuum filtration as described in Protocol 1.
Troubleshooting Common Recrystallization Issues
Even with a well-designed protocol, challenges can arise. The following table provides solutions to common problems encountered during recrystallization.
Table 2: Troubleshooting Guide for Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| "Oiling out" (compound separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.- The cooling rate is too fast. | - Reheat the solution and add more solvent.- Ensure a slower cooling rate.- Consider a different solvent with a lower boiling point. |
| Low recovery of crystals | - The compound is too soluble in the cold solvent.- Too much solvent was used for washing.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath.- Use a minimal amount of ice-cold solvent for washing.- Use a pre-warmed funnel for hot filtration and a slight excess of solvent. |
| Colored impurities remain in crystals | - The impurity co-crystallizes with the product.- The impurity is not effectively removed by the chosen solvent. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Try a different recrystallization solvent. |
Conclusion
The successful recrystallization of this compound is an achievable goal through a systematic and well-reasoned approach. By understanding the interplay of the compound's structural features with the properties of various solvents, researchers can confidently select an appropriate purification strategy. The protocols and troubleshooting guide provided herein serve as a robust starting point for obtaining this valuable compound in high purity, thereby ensuring the integrity of subsequent research and development activities.
References
Application Note: Palladium-Catalyzed Synthesis of α-Trifluoromethyl Piperidinones
Introduction: The Significance of Trifluoromethylated Piperidinones
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone of modern drug design. The strategic introduction of a trifluoromethyl (-CF3) group onto this scaffold can profoundly enhance the pharmacological properties of a molecule.[2] The -CF3 group is a powerful bioisostere for a methyl group, offering increased metabolic stability, enhanced lipophilicity, and altered electronic properties that can lead to improved binding affinity and bioavailability.[2][3] Consequently, robust and efficient methods for synthesizing trifluoromethylated piperidines and their lactam precursors, piperidinones, are of paramount importance to drug discovery and development programs.[4][5]
This application note provides a detailed guide to a palladium-catalyzed approach for the synthesis of α-trifluoromethyl piperidinones. We will delve into the mechanistic underpinnings of the catalytic cycle, present a validated, step-by-step experimental protocol, and offer insights into reaction optimization and data interpretation.
Reaction Principle: The Palladium Catalytic Cycle
The palladium-catalyzed synthesis of trifluoromethylated heterocycles typically proceeds through a classical Pd(0)/Pd(II) or a more complex Pd(II)/Pd(IV) catalytic cycle.[6][7] For the intramolecular cyclization of a suitable trifluoromethylated enamide or a related precursor, the cycle involves several key steps: oxidative addition, migratory insertion, and reductive elimination.
A plausible catalytic cycle is initiated by the oxidative addition of an active palladium(0) species to a carbon-halogen or pseudohalogen bond in the substrate. This is followed by coordination of the alkene moiety and subsequent migratory insertion to form a new carbon-carbon bond, thereby constructing the piperidinone ring. The cycle is completed by reductive elimination, which releases the desired product and regenerates the active Pd(0) catalyst. The choice of ligand is critical, as it modulates the steric and electronic properties of the palladium center, influencing the efficiency and selectivity of each step in the cycle.[6][8]
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for piperidinone synthesis.
Experimental Protocol
This protocol describes a representative palladium-catalyzed intramolecular cyclization to form an α-trifluoromethyl piperidinone. The specific substrate and conditions are based on established methodologies for related transformations.[9][10]
Materials and Reagents
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base: Cesium carbonate (Cs2CO3)
-
Substrate: N-allyl-2-bromo-4-(trifluoromethyl)benzamide (or similar precursor with a pendant alkene and an aryl halide)
-
Solvent: Anhydrous Toluene or Dioxane
-
Inert Gas: Argon or Nitrogen
-
Standard laboratory glassware: Schlenk flask, condenser, magnetic stirrer, etc.
-
Purification: Silica gel for column chromatography, standard solvents (hexanes, ethyl acetate).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the palladium-catalyzed synthesis.
Step-by-Step Procedure
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the N-allyl-2-bromo-4-(trifluoromethyl)benzamide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), Xantphos (0.06 mmol, 6 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Scientist's Note: The use of a bulky, electron-rich phosphine ligand like Xantphos is often crucial for promoting the reductive elimination step and preventing beta-hydride elimination side reactions.
-
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Scientist's Note: Oxygen can oxidize the active Pd(0) species, inhibiting catalysis. Maintaining an inert atmosphere is critical for reproducibility and yield.
-
-
Solvent Addition: Add anhydrous toluene (10 mL) via a syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis until the starting material is consumed (typically 8-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-trifluoromethyl piperidinone.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Data and Expected Results
The efficiency of the palladium-catalyzed cyclization is highly dependent on the specific substrate, catalyst system, and reaction conditions. Below is a table summarizing representative data for related transformations found in the literature.
| Substrate Type | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-allyl-2-bromo-benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | 75-90 | Adapted from[9] |
| N-alkenyl-iodoanilide | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Dioxane | 110 | 80-95 | Adapted from[11] |
| Vinyl Triflates | Pd(dba)₂ / tBuXPhos | KF | Dioxane | 110 | 60-85 | [8] |
This table is illustrative and actual results may vary.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium sources (e.g., Pd₂(dba)₃), ligands (e.g., other biaryl phosphines like SPhos or RuPhos), and bases (e.g., K₂CO₃, K₃PO₄). Temperature and reaction time can also be optimized.
-
Side Product Formation: The formation of de-halogenated starting material may indicate that the reductive elimination is slow compared to competing pathways. A more electron-rich ligand or a different solvent may be beneficial.
-
No Reaction: Ensure that the catalyst and reagents are not deactivated. Use freshly opened, anhydrous solvents and ensure the inert atmosphere is rigorously maintained. Check the activity of the palladium pre-catalyst.
Conclusion
The palladium-catalyzed intramolecular cyclization is a powerful and versatile method for the synthesis of α-trifluoromethyl piperidinones. This approach offers good functional group tolerance and allows for the construction of complex heterocyclic structures from readily available starting materials.[9] By carefully selecting the catalyst, ligand, and reaction conditions, researchers can efficiently access these valuable building blocks for applications in drug discovery and medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 11. Palladium‐Catalyzed Cascade Carbonylation to α,β‐Unsaturated Piperidones via Selective Cleavage of Carbon–Carbon Triple Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anti-inflammatory Potential of 3-(Trifluoromethyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating 3-(Trifluoromethyl)piperidin-2-one as a Novel Anti-inflammatory Agent
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Within this class, piperidin-2-one derivatives have emerged as promising candidates for the development of new therapeutics, including for inflammatory diseases.[2][3] The introduction of a trifluoromethyl (CF3) group to small molecules can significantly enhance their pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5][6] This is attributed to the unique electronic and steric properties of the CF3 group.[4][5]
Recent studies have highlighted the potent anti-inflammatory activity of trifluoromethyl-substituted piperidone derivatives.[7][8][9] For instance, certain 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones have demonstrated significant inhibition of pro-inflammatory mediators like TNF-α, IL-6, IL-1β, prostaglandin E2 (PGE2), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage models.[8] The anti-inflammatory effects of some of these compounds surpassed those of established drugs like celecoxib and indomethacin in preclinical models.[8] Mechanistically, these effects are often linked to the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.[9][10]
While direct studies on this compound are limited, its structural similarity to these active compounds provides a strong rationale for its investigation as a potential novel anti-inflammatory agent. These application notes provide a comprehensive guide for researchers to explore the anti-inflammatory properties of this compound, from initial in vitro screening to in vivo validation.
Hypothesized Mechanism of Action
Based on the literature for structurally related compounds, this compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary proposed mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.
The NF-κB Signaling Pathway in Inflammation:
In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Proposed Intervention by this compound:
It is postulated that this compound may inhibit one or more steps in this pathway. For example, it could potentially inhibit the phosphorylation of IκBα or the nuclear translocation of NF-κB p65. By doing so, it would prevent the transcription of pro-inflammatory mediators, thereby dampening the inflammatory response.
Diagram of the Hypothesized NF-κB Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
In Vitro Assessment of Anti-inflammatory Activity
The following protocols are designed to be performed using a murine macrophage cell line, such as RAW 264.7, which is a standard model for studying inflammation.
1. Cell Viability Assay (MTT Assay)
Purpose: To determine the non-toxic concentration range of this compound for subsequent experiments.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (media only).
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
2. Measurement of Nitric Oxide (NO) Production (Griess Assay)
Purpose: To assess the inhibitory effect of the compound on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
LPS (Lipopolysaccharide) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
24-well plates
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS), a positive control (LPS only), and a vehicle control.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
3. Quantification of Pro-inflammatory Cytokines (ELISA)
Purpose: To measure the effect of the compound on the production of key pro-inflammatory cytokines such as TNF-α and IL-6.
Materials:
-
RAW 264.7 cells
-
LPS
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for mouse TNF-α and IL-6
-
24-well plates
Protocol:
-
Follow steps 1-4 of the Griess Assay protocol to obtain cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on a standard curve.
In Vivo Assessment of Anti-inflammatory Activity
1. Carrageenan-Induced Paw Edema in Rodents
Purpose: To evaluate the acute anti-inflammatory effect of this compound in a well-established animal model of inflammation.
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Indomethacin, 10 mg/kg)
-
Pletysmometer
Protocol:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and different dose groups of this compound.
-
Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and with a commitment to minimizing animal suffering.
Experimental Workflow Overview
Caption: A comprehensive workflow for the investigation of this compound's anti-inflammatory properties.
Data Presentation
Quantitative data from the in vitro and in vivo studies should be presented clearly for comparison and analysis.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| Positive Control | N/A | |||
| (e.g., Dexamethasone) |
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| Indomethacin | 10 | ||
| Compound (Dose 1) | |||
| Compound (Dose 2) | |||
| Compound (Dose 3) |
Conclusion and Future Directions
These application notes and protocols provide a robust framework for the initial investigation of this compound as a potential anti-inflammatory agent. Positive results from these studies would warrant further investigation into its mechanism of action, including its effects on the MAPK signaling pathway and other inflammatory mediators. Subsequent studies could also explore its efficacy in chronic inflammation models and its pharmacokinetic and toxicological profiles to fully assess its therapeutic potential. The unique combination of the piperidin-2-one core and the trifluoromethyl group makes this compound a compelling candidate for further research in the quest for novel and effective anti-inflammatory drugs.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Analytical methods for quantifying 3-(Trifluoromethyl)piperidin-2-one
An In-Depth Guide to the Quantitative Analysis of 3-(Trifluoromethyl)piperidin-2-one
Authored by: Senior Application Scientist
Publication Date: December 31, 2025
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of this compound (CAS No: 1000934-03-1)[1]. As a fluorinated heterocyclic compound, its accurate quantification is paramount in diverse research and development settings, from synthetic chemistry to pharmaceutical development. This document is designed for researchers, analytical scientists, and drug development professionals, offering a comparative overview and step-by-step methodologies for three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are grounded in established scientific principles and adhere to international validation standards to ensure data integrity and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound is a piperidinone derivative characterized by a trifluoromethyl (-CF3) group. The incorporation of the -CF3 group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[2]. Piperidinone scaffolds are prevalent in a wide range of pharmacologically active compounds[3][4]. Consequently, the ability to accurately measure the concentration of intermediates like this compound is critical for:
-
Reaction Monitoring: Tracking the progress of chemical syntheses to optimize yield and purity.
-
Impurity Profiling: Detecting and quantifying the compound as a potential impurity in drug substances or products, a key requirement of regulatory bodies.[5][6]
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of new chemical entities in biological matrices.
-
Quality Control (QC): Ensuring batch-to-batch consistency and stability of chemical products.
This guide provides the technical foundation and practical protocols to empower scientists to select and implement the most suitable analytical method for their specific research needs.
Method Selection Rationale: A Comparative Overview
The choice of an analytical technique is governed by the specific requirements of the measurement, including sensitivity, selectivity, sample matrix complexity, and available instrumentation. The trifluoromethyl group and the cyclic amide structure of the analyte inform the selection process.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | UV absorbance of the analyte after chromatographic separation. | Separation of volatile compounds followed by ionization, mass filtering, and detection. | Chromatographic separation followed by mass-selective detection of precursor and product ions. |
| Selectivity | Moderate; dependent on chromatographic resolution from matrix components. | High; based on both retention time and mass spectrum. | Very High; based on retention time and specific mass transitions (MRM). |
| Sensitivity (Typical LOQ) | ~0.1 µg/mL | ~5 ng/mL | < 0.5 ng/mL |
| Matrix Compatibility | Good for clean samples (e.g., reaction mixtures, formulations). | Requires volatile analytes and clean samples; derivatization may be needed. | Excellent for complex matrices (e.g., plasma, tissue) due to high selectivity.[7] |
| Justification for Use | Ideal for routine QC, purity assessments, and reaction monitoring where high analyte concentrations are expected and the matrix is simple.[8] | A strong choice for identifying and quantifying the analyte in samples where it is sufficiently volatile and thermally stable. The mass spectrum provides definitive identification.[3] | The gold standard for bioanalysis and trace impurity quantification due to its superior sensitivity and ability to minimize matrix interference.[9] |
Core Principles & Method Validation Strategy
To ensure that an analytical method is reliable and fit for its intended purpose, it must be validated. All protocols described herein are designed for validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[12]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
General Sample Preparation Workflow
Effective sample preparation is crucial for reliable quantification. It aims to remove interfering matrix components and concentrate the analyte. The choice of technique depends on the sample matrix.
Caption: General sample preparation workflow for this compound.
Application Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle
This method separates this compound from other sample components using a reversed-phase C18 column. The compound does not possess a strong chromophore, so detection is typically performed at a low UV wavelength (e.g., 210 nm). Quantification is based on the analyte's peak area relative to a calibration curve constructed from reference standards. This method is best suited for purity analysis and reaction monitoring where analyte concentrations are relatively high.
Experimental Protocol
1. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (LC-MS grade)
-
This compound reference standard
2. Sample Preparation (Reaction Mixture):
-
Accurately transfer 10 µL of the reaction mixture into a 1.5 mL microcentrifuge tube.
-
Add 990 µL of a 50:50 (v/v) mixture of acetonitrile and water (100-fold dilution).
-
Vortex for 30 seconds.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC-UV Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| LC System | Agilent 1260 Infinity II or equivalent | Provides stable flow and pressure for reproducible chromatography. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | Standard non-polar stationary phase offering good retention for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and suppresses ionization of any residual silanols on the column. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent providing good elution strength for reversed-phase. |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 2 min. | A gradient is used to ensure elution of all components and clean the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | DAD allows for monitoring across a spectrum to check for peak purity. |
| Detection λ | 210 nm | The amide bond provides some UV absorbance at low wavelengths. |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the reference standards against their known concentrations (e.g., 1 - 200 µg/mL).
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.995.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
HPLC-UV Analytical Workflow
Caption: HPLC-UV workflow for the quantification of this compound.
Application Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. The sample is vaporized in a heated injector, separated on a capillary column, and then ionized (typically by Electron Ionization, EI). The resulting ions are separated by their mass-to-charge ratio (m/z), providing a unique mass spectrum that acts as a chemical fingerprint for definitive identification. Quantification is achieved using Selected Ion Monitoring (SIM) for enhanced sensitivity.
Experimental Protocol
1. Reagents and Materials:
-
Ethyl Acetate (GC grade)
-
Helium (99.999% purity)
-
This compound reference standard
2. Sample Preparation:
-
Prepare a stock solution of the reference standard in ethyl acetate (1 mg/mL).
-
Create serial dilutions to prepare calibration standards (e.g., 5 - 1000 ng/mL).
-
For a reaction mixture, perform a liquid-liquid extraction: Dilute 100 µL of the sample with 900 µL of water, then extract with 1 mL of ethyl acetate.
-
Transfer the organic (top) layer to a GC vial.
3. GC-MS Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent | A non-polar 5% phenyl methylpolysiloxane column is a robust general-purpose column suitable for a wide range of analytes. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Injector | Split/Splitless, operated in Split mode (e.g., 20:1) | Split injection prevents column overloading for higher concentration samples. Splitless would be used for trace analysis. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Oven Program | Initial: 80°C, hold 1 min. Ramp: 20°C/min to 280°C, hold 5 min. | The temperature program is designed to separate the analyte from solvents and other potential byproducts. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| MS Source Temp. | 230 °C | Optimal temperature for ionization efficiency and source cleanliness. |
| Acquisition Mode | Full Scan (m/z 40-400) for identification; SIM for quantification. | Full scan provides the complete mass spectrum for identification. SIM mode focuses on specific ions, increasing the signal-to-noise ratio for quantification. |
| SIM Ions | To be determined from the analyte's mass spectrum (e.g., molecular ion and major fragments). | Selection of a quantifier ion (most abundant) and qualifier ions (for confirmation) is critical for selective quantification. |
GC-MS Analytical Workflow
References
- 1. This compound | 1000934-03-1 | AQB93403 [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Piperidinone, 1-(phenylmethyl)- [webbook.nist.gov]
- 5. tasianinch.com [tasianinch.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Reactions Involving 3-(Trifluoromethyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide to the experimental setup for key chemical transformations involving 3-(Trifluoromethyl)piperidin-2-one. This valuable building block is of significant interest in medicinal chemistry due to the unique physicochemical properties conferred by the trifluoromethyl (CF₃) group, such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] This guide moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, causality behind experimental choices, and self-validating protocols for N-functionalization, α-functionalization, and reduction. All quantitative data is summarized for clarity, and workflows are visualized to aid in experimental design and execution.
Introduction: The Strategic Importance of the 3-CF₃-Piperidinone Scaffold
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous FDA-approved drugs.[2] The introduction of a trifluoromethyl group at the 3-position creates a chiral center and significantly modulates the electronic properties of the lactam system. The strong electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the amide carbonyl and increases the acidity of the N-H proton, influencing the molecule's reactivity in a predictable manner.[3] Understanding and leveraging this reactivity is crucial for the synthesis of novel chemical entities for drug discovery. This guide details robust protocols for the derivatization of this key intermediate.
Core Reactivity and Mechanistic Considerations
The chemistry of this compound is dominated by three main reactive sites: the amide nitrogen, the α-carbon (C3), and the carbonyl group. The electron-withdrawing CF₃ group at C3 plays a pivotal role:
-
N-H Acidity: The inductive effect of the CF₃ group increases the acidity of the N-H proton compared to an unsubstituted piperidin-2-one, facilitating its deprotonation with common bases like sodium hydride (NaH).
-
Carbonyl Electrophilicity: The carbonyl carbon is rendered more electrophilic, making it more susceptible to nucleophilic attack, which is a key step in its reduction.[3]
-
α-Proton Acidity: While the C3 proton is acidic, its removal to form an enolate must compete with N-deprotonation. The choice of base and conditions is critical for controlling the site of deprotonation for subsequent α-functionalization.
Protocol I: N-Functionalization of this compound
Functionalization of the lactam nitrogen is a primary strategy for library synthesis and molecular elaboration. Standard N-alkylation and modern cross-coupling methods like the Buchwald-Hartwig amination are highly effective.
N-Alkylation via Deprotonation
This protocol describes a general method for the N-alkylation of the lactam using a strong base to generate the corresponding amide anion, followed by quenching with an electrophile (alkyl halide).
Causality and Experimental Rationale: Sodium hydride (NaH) is an effective, non-nucleophilic base for deprotonating the lactam N-H.[4] The increased acidity conferred by the adjacent CF₃ group facilitates this step. Anhydrous polar aprotic solvents like DMF or THF are used to solvate the resulting sodium salt and prevent quenching of the base.[5] The reaction is typically performed at 0 °C to control the initial exothermic deprotonation and then warmed to ensure completion.
Detailed Protocol: Synthesis of 1-Benzyl-3-(trifluoromethyl)piperidin-2-one
-
Reagents & Equipment:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Oven-dried, two-neck round-bottom flask with magnetic stir bar
-
Septa and argon/nitrogen inlet
-
Syringes
-
-
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) to a flask containing anhydrous DMF (approx. 0.2 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (60% dispersion, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases, indicating complete formation of the sodium salt.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aq. NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6] It is highly effective for coupling amides and lactams with aryl halides or triflates.
Causality and Experimental Rationale: This reaction requires a palladium precatalyst, a suitable phosphine ligand, and a base.[7] For electron-deficient amides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often superior as they promote the key reductive elimination step.[7] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used. The choice of an appropriate catalyst/ligand system is crucial for achieving high yields and preventing side reactions.[6][8]
Detailed Protocol: Synthesis of 1-Phenyl-3-(trifluoromethyl)piperidin-2-one
-
Reagents & Equipment:
-
This compound
-
Bromobenzene (or other aryl halide/triflate)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Oven-dried Schlenk tube or vial with stir bar
-
Glovebox or Schlenk line for inert atmosphere operations
-
-
Procedure:
-
Inside a glovebox, add this compound (1.2 eq), the aryl halide (1.0 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq) to the Schlenk tube.
-
Add anhydrous toluene.
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Reaction times can vary from 4 to 24 hours.
-
Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
| Reaction Type | Electrophile/Coupling Partner | Base | Catalyst/Ligand | Solvent | Typical Yield |
| N-Alkylation | Benzyl Bromide | NaH | N/A | DMF | Good-Excellent |
| N-Alkylation | Methyl Iodide | NaH | N/A | THF/DMF | Excellent |
| N-Arylation | Bromobenzene | NaOtBu | Pd₂(dba)₃ / XPhos | Toluene | Good |
| N-Arylation | 4-Chloroanisole | K₂CO₃ / K₃PO₄ | Pd(OAc)₂ / RuPhos | Dioxane | Moderate-Good |
| Table 1: Representative Conditions for N-Functionalization. Yields are estimates based on analogous reactions in the literature. |
dot
Caption: General workflows for N-alkylation and N-arylation.
Protocol II: α-Acylation via Enolate Formation
Direct functionalization at the C3 position requires the selective formation of the corresponding enolate. This can be challenging due to the acidity of the N-H proton, but is achievable with the correct choice of base and reaction conditions.
Causality and Experimental Rationale: To achieve C-acylation, the nitrogen must first be protected (e.g., as a tert-butoxycarbonyl (Boc) or benzyl (Bn) group) to prevent N-acylation. Following protection, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used at low temperature (-78 °C) to kinetically deprotonate the α-carbon, forming the lithium enolate.[9] The enolate can then be trapped with a suitable acylating agent, such as an acyl chloride or anhydride.[10]
Detailed Protocol: Synthesis of 1-Boc-3-acetyl-3-(trifluoromethyl)piperidin-2-one
-
Part A: N-Protection
-
Protect the nitrogen of this compound with di-tert-butyl dicarbonate (Boc₂O) using standard conditions (e.g., DMAP, CH₂Cl₂) to yield 1-Boc-3-(trifluoromethyl)piperidin-2-one . Purify this intermediate before proceeding.
-
-
Part B: α-Acylation
-
Reagents & Equipment:
-
1-Boc-3-(trifluoromethyl)piperidin-2-one (from Part A)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Acetyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Equipment for reactions at -78 °C (dry ice/acetone bath)
-
Inert atmosphere setup
-
-
Procedure:
-
Under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78 °C.
-
Slowly add n-BuLi (1.05 eq) and stir for 30 minutes at -78 °C to generate LDA.
-
In a separate flask, dissolve 1-Boc-3-(trifluoromethyl)piperidin-2-one (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the lactam solution to the LDA solution via cannula. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add acetyl chloride (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir at -78 °C for 2-4 hours, then allow to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Perform a standard aqueous workup and extraction with ethyl acetate.
-
Dry, concentrate, and purify the crude product by flash column chromatography.
-
-
dot
Caption: Logical flow for the α-acylation protocol.
Protocol III: Reduction of Lactam to Piperidine
Reduction of the lactam amide to the corresponding cyclic amine is a fundamental transformation, providing access to the saturated 3-(trifluoromethyl)piperidine core, a valuable scaffold in its own right.
Causality and Experimental Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides and lactams to amines.[11][12][13][14] The mechanism involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon, followed by coordination of the oxygen to the aluminum species.[15] A subsequent elimination of an "O-Al" moiety forms an intermediate iminium ion, which is then reduced by a second equivalent of hydride to yield the amine.[11][15] Anhydrous etheral solvents like THF or diethyl ether are required as LiAlH₄ reacts violently with protic solvents.[12]
Detailed Protocol: Synthesis of 3-(Trifluoromethyl)piperidine
-
Reagents & Equipment:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide (NaOH) solution
-
Oven-dried, three-neck round-bottom flask with reflux condenser, dropping funnel, and inert gas inlet
-
Ice bath and heating mantle
-
-
Procedure:
-
Under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF in the flask and cool to 0 °C. Caution: LiAlH₄ is pyrophoric and reacts violently with water. Handle with extreme care.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Perform a Fieser workup for quenching: Slowly and carefully add water (X mL, where X = grams of LiAlH₄ used) dropwise. Then, add 15% aq. NaOH (X mL) dropwise. Finally, add water again (3X mL) dropwise. Caution: This is highly exothermic and evolves hydrogen gas.
-
Stir the resulting granular precipitate vigorously for 1 hour at room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by distillation if necessary.
-
| Transformation | Key Reagent | Solvent | Key Intermediate | Product Class |
| N-Alkylation | NaH / R-X | DMF | Lactam Anion | N-Alkyl Lactam |
| N-Arylation | Pd-cat / Ar-X | Toluene | Pd(II)-Amido Complex | N-Aryl Lactam |
| α-Acylation | LDA / RCOCl | THF | Lithium Enolate | α-Acyl Lactam |
| Reduction | LiAlH₄ | THF | Iminium Ion | Cyclic Amine |
| Table 2: Summary of Key Transformations and Intermediates. |
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere.
-
Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and water-reactive. Handle with extreme caution under an inert atmosphere. The quenching procedure is highly exothermic and must be done slowly at 0 °C.
-
Organolithium Reagents (n-BuLi): Pyrophoric and corrosive. Handle under an inert atmosphere.
-
Palladium Catalysts: Can be toxic. Avoid inhalation of dust.
Conclusion
The this compound scaffold offers a versatile platform for the development of novel chemical entities. The protocols detailed in this guide provide robust and reproducible methods for its functionalization at the nitrogen and alpha-carbon positions, as well as its reduction to the corresponding piperidine. By understanding the electronic influence of the trifluoromethyl group and carefully selecting reagents and conditions, researchers can effectively leverage this building block in their synthetic campaigns. The provided workflows and tabulated data serve as a practical starting point for experimental design, enabling the efficient exploration of this valuable chemical space.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Enolate Alkylation and Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 2. LiAlH4 | PPT [slideshare.net]
- 13. adichemistry.com [adichemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Video: Amides to Amines: LiAlH4 Reduction [jove.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Trifluoromethyl)piperidin-2-one
Welcome to the technical support resource for the synthesis of 3-(Trifluoromethyl)piperidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated lactam. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you optimize your reaction yields and product purity.
The most prevalent and scalable route to this compound involves the catalytic hydrogenation of its unsaturated precursor, 3-(Trifluoromethyl)pyridin-2-one. This guide will focus primarily on troubleshooting and optimizing this critical reduction step.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the most common causes and how can I fix them?
Low yield is a frequent issue stemming from several potential root causes, ranging from reagent quality to suboptimal reaction conditions.
Causality & Explanation: The catalytic hydrogenation of a substituted pyridinone is a sensitive reaction. The trifluoromethyl group is strongly electron-withdrawing, which can influence the electronic properties of the pyridine ring and its interaction with the catalyst surface.[1] Low yields are often a result of incomplete conversion, catalyst deactivation, or the formation of intractable side products.
Actionable Solutions:
-
Assess Starting Material Purity: The precursor, 3-(Trifluoromethyl)pyridin-2-one, can contain impurities that act as catalyst poisons (e.g., sulfur or halide-containing compounds).
-
Troubleshooting Step: Before the reaction, dissolve the starting material in a suitable solvent and pass it through a small plug of activated carbon or silica gel. Analyze the purity by ¹H NMR or LC-MS before and after this treatment.
-
-
Catalyst Activity & Handling: Palladium on carbon (Pd/C) is a common catalyst, but its activity can vary significantly between batches and suppliers. Improper handling can also lead to deactivation.
-
Troubleshooting Step: Use a fresh batch of a high-quality catalyst from a reputable supplier. Ensure the catalyst is handled under an inert atmosphere (e.g., in a glovebox or under a stream of argon) to prevent oxidation. Consider using a higher catalyst loading (e.g., increase from 5 mol% to 10 mol%).
-
-
Solvent Choice: The solvent plays a critical role in substrate solubility and interaction with the catalyst.
-
Troubleshooting Step: While alcohols like methanol or ethanol are common, consider switching to or adding a co-solvent. For instance, acetic acid can help in activating the ring for hydrogenation, but it can also lead to N-acetylation if not properly controlled. A solvent screen is highly recommended.
-
Q2: The hydrogenation is stalling or appears incomplete, even after extended reaction times. How can I drive the reaction to completion?
An incomplete reaction points towards issues with reaction kinetics or catalyst deactivation during the process.
Causality & Explanation: The hydrogenation of the pyridine ring is a multi-step process. The initial reduction may occur, but subsequent steps to full saturation might be kinetically slow. The product, a piperidine derivative, can sometimes act as a ligand and poison the catalyst surface, slowing down the reaction.[2]
Actionable Solutions:
-
Increase Hydrogen Pressure: The reaction rate is often dependent on the concentration of hydrogen available at the catalyst surface.
-
Troubleshooting Step: Cautiously increase the hydrogen pressure. If you are running the reaction at 50 psi, try increasing it to 75 or 100 psi. Ensure your equipment is rated for the higher pressure.
-
-
Optimize Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions.
-
Troubleshooting Step: If running at room temperature, try warming the reaction to 40-50 °C. Monitor the reaction progress closely by TLC or LC-MS to ensure product degradation or byproduct formation does not become an issue.
-
-
"Re-dosing" the Catalyst: If the catalyst deactivates over time, adding a fresh portion can restart the reaction.
-
Troubleshooting Step: After 12-24 hours with no further progress, briefly vent the reactor with an inert gas, safely open it, and add a second portion of the catalyst (e.g., 2-3 mol%).
-
Q3: I'm observing significant byproduct formation. What are they and how can I minimize them?
The primary byproducts in this reaction are typically from over-reduction or C-F bond hydrogenolysis.
Causality & Explanation: The trifluoromethyl group, while generally stable, can undergo hydrogenolysis (cleavage of C-F bonds) under harsh hydrogenation conditions (high temperature, high pressure, or highly active catalysts).[1] Additionally, the lactam carbonyl group can be over-reduced to an amine, although this is less common under typical conditions.
Actionable Solutions:
-
Minimize C-F Hydrogenolysis:
-
Troubleshooting Step: Avoid overly aggressive conditions. Use lower temperatures (25-40 °C) and moderate hydrogen pressures. Consider a less reactive catalyst system. For example, Platinum-based catalysts (like PtO₂) are sometimes more prone to causing hydrogenolysis than Palladium catalysts.
-
-
Prevent Over-reduction:
-
Troubleshooting Step: Monitor the reaction carefully and stop it as soon as the starting material is consumed. The addition of a small amount of a catalyst moderator, such as triethylamine, can sometimes increase selectivity by competing for highly active sites on the catalyst surface.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most direct and widely adopted method is the catalytic hydrogenation of 3-(Trifluoromethyl)pyridin-2-one. This precursor can be synthesized through various methods, including cyclocondensation reactions using trifluoromethyl-containing building blocks.[1] The hydrogenation step is favored for its high atom economy.
Q2: What are the critical reaction parameters to control during the catalytic hydrogenation?
The "big four" parameters for successful hydrogenation are:
-
Catalyst Choice and Loading: 5-10 mol% Pd/C is a standard starting point.
-
Hydrogen Pressure: Typically 50-100 psi. This is one of the easiest parameters to adjust to influence reaction rate.
-
Temperature: Usually ranges from room temperature to 50 °C.
-
Solvent: Methanol, ethanol, or THF are common choices. The choice can significantly impact reaction time and purity profile.
Q3: Are there alternative catalysts to Palladium on Carbon (Pd/C)?
Yes, other catalysts can be effective.
-
Rhodium on Carbon (Rh/C): Can be more effective for hydrogenating aromatic rings and may sometimes be less prone to causing hydrogenolysis.[3]
-
Raney Nickel (Ra-Ni): A highly active catalyst, but it often requires higher temperatures and pressures and may increase the risk of side reactions.
-
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): Highly active catalysts, but they carry a greater risk of C-F bond cleavage.
Q4: How do I confirm the purity and identity of my final product?
A combination of analytical techniques is essential for unambiguous characterization:
-
¹H and ¹³C NMR: Will confirm the core structure and the disappearance of aromatic signals from the starting material.
-
¹⁹F NMR: Will show a characteristic signal for the CF₃ group and is highly sensitive to the local electronic environment.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product (167.13 g/mol ).[4]
-
LC-MS or GC-MS: To assess purity and identify any potential byproducts.
Protocols & Data
Experimental Protocol: Catalytic Hydrogenation of 3-(Trifluoromethyl)pyridin-2-one
Disclaimer: This is a representative protocol and may require optimization. All work should be performed by trained personnel in a suitable laboratory setting.
-
Reactor Setup: To a pressure-rated hydrogenation vessel, add 3-(Trifluoromethyl)pyridin-2-one (1.0 eq, e.g., 5.0 g).
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Palladium on Carbon (5-10 mol% by weight, e.g., 250-500 mg).
-
Solvent Addition: Add a suitable solvent (e.g., Methanol, 50-100 mL).
-
System Purge: Seal the vessel. Purge the headspace with nitrogen (3x) followed by hydrogen (3x) to ensure an inert atmosphere is replaced by a pure hydrogen atmosphere.
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 60 psi). Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-40 °C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by periodically taking small aliquots for TLC or LC-MS analysis.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield pure this compound.
Table 1: Example Optimization Parameters for Hydrogenation
| Entry | Catalyst (mol%) | Solvent | Pressure (psi) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 5% Pd/C | MeOH | 50 | 25 | 24 | 75% |
| 2 | 10% Pd/C | MeOH | 50 | 25 | 18 | 95% |
| 3 | 10% Pd/C | MeOH | 80 | 25 | 12 | >99% |
| 4 | 10% Pd/C | MeOH | 80 | 45 | 8 | >99% |
| 5 | 5% Rh/C | EtOH | 60 | 30 | 20 | 90% |
Visual Guides
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yields.
Reaction and Side Reaction Pathways
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1000934-03-1 | AQB93403 [biosynth.com]
Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylation of Piperidinone
Welcome to the technical support center for the optimization of reaction conditions for the trifluoromethylation of piperidinone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental approach. The strategic incorporation of the trifluoromethyl (-CF3) group into piperidinone scaffolds is a critical strategy in medicinal chemistry, as it can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3][4][5] This resource provides practical, field-proven insights to navigate the complexities of this transformation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind experimental choices.
Question 1: My reaction yield is low, or I'm observing no reaction. What are the common causes and solutions?
Answer: Low or no yield is a frequent challenge that can stem from several factors related to your reagents, reaction setup, or the substrate itself. A systematic evaluation of each component is crucial.
-
Reagent and Catalyst Inactivity:
-
Nucleophilic Trifluoromethylation (e.g., Ruppert-Prakash Reagent, TMSCF₃): The initiator is critical. Fluoride sources like TBAF or CsF are notoriously sensitive to moisture.[1] Ensure you are using a truly anhydrous fluoride source and have thoroughly dried your glassware and solvent. Consider purchasing a new bottle of the initiator or drying it under a high vacuum. Non-fluoride initiators such as K₂CO₃ can be less sensitive to moisture, but their activity is highly solvent-dependent, with DMF often providing better results.[1]
-
Electrophilic Trifluoromethylation (e.g., Togni's or Umemoto's Reagents): These reagents are generally robust but can degrade over time, especially if not stored properly in a cool, dry place.[6][7] If you suspect reagent degradation, it is best to use a fresh batch.
-
Radical Trifluoromethylation (e.g., Langlois Reagent, NaSO₂CF₃): The initiator (often an oxidant like tert-butyl hydroperoxide) and any metal catalyst (e.g., copper salts) must be of high quality.[8][9] The Langlois reagent itself is generally stable, but the overall reaction efficiency depends on the successful generation of the trifluoromethyl radical.[10][11][12]
-
-
Solvent Effects: The choice of solvent is paramount and can dramatically influence reaction rates and yields.
-
For nucleophilic trifluoromethylation with TMSCF₃, THF is a common solvent, but reactions can be sluggish. For less reactive substrates, a more polar aprotic solvent like DMF can significantly accelerate the reaction.[1]
-
In photoredox-catalyzed reactions, the choice of solvent can even influence regioselectivity.[13] Ensure the chosen solvent is compatible with your photocatalyst and does not quench the excited state.
-
-
Atmospheric Contamination: Many trifluoromethylation reactions are sensitive to oxygen and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon), especially when using sensitive catalysts or reagents.[14]
-
Substrate Reactivity: The electronic properties of your piperidinone substrate play a significant role. Electron-withdrawing groups on the piperidinone ring can deactivate it towards electrophilic or radical attack, while electron-donating groups can enhance reactivity. For nucleophilic attack on a carbonyl group within the piperidinone, electron-withdrawing groups elsewhere on the ring can increase the electrophilicity of the carbonyl carbon, favoring the reaction.
Question 2: I'm observing the formation of multiple products and side reactions. How can I improve selectivity?
Answer: Poor selectivity often points to issues with reaction conditions or the inherent reactivity of your substrate.
-
Regioselectivity in C-H Trifluoromethylation: Direct C-H trifluoromethylation of piperidinone can lead to a mixture of isomers.
-
Innate Reactivity: Radical trifluoromethylation tends to occur at the most electron-rich or sterically accessible C-H bonds.[13] Understanding the inherent reactivity of your specific piperidinone scaffold is key.
-
Solvent Tuning: Preliminary evidence suggests that regioselectivity in some C-H trifluoromethylations can be influenced by the solvent system.[13] Screening a range of solvents with varying polarities may help favor the desired isomer.
-
Directing Groups: For programmed trifluoromethylation at a specific position, consider introducing a directing group that can chelate to a metal catalyst, guiding the CF₃ group to a specific C-H bond.[15]
-
-
Byproduct Formation with TMSCF₃: When using TMSCF₃ with enolizable ketones, the formation of a silyl enol ether byproduct can be a significant issue. To mitigate this, consider using a non-coordinating counter-ion for your fluoride source or switching to a different trifluoromethylating agent if the problem persists.
-
Decomposition of Starting Material or Product: Your piperidinone starting material or the trifluoromethylated product may be unstable under the reaction conditions. Monitor the reaction progress by TLC or LC-MS to check for degradation over time.[14] If degradation is observed, consider milder reaction conditions, such as lower temperatures or shorter reaction times.
Question 3: My photoredox-catalyzed trifluoromethylation is not working efficiently. What should I check?
Answer: Photoredox catalysis involves a complex interplay of light, photocatalyst, and reagents.
-
Light Source and Wavelength: Ensure your light source emits at a wavelength that is strongly absorbed by your photocatalyst. Common photocatalysts like [Ru(bpy)₃]²⁺ and [Ir(ppy)₃] are activated by visible light (blue or green LEDs are often effective).[16][17][18] The intensity and distance of the light source from the reaction vessel are also critical parameters to optimize.
-
Photocatalyst and Quenching: The excited state of the photocatalyst can be quenched by various species in the reaction mixture, including oxygen. Thoroughly degassing your reaction mixture is crucial for efficient catalysis. Also, ensure your photocatalyst is pure and has not degraded.
-
Reaction Concentration: The concentration of the photocatalyst should be optimized to ensure sufficient light absorption without causing inner filter effects, where the catalyst solution is too concentrated to allow light to penetrate the entire reaction volume.
Frequently Asked Questions (FAQs)
Q1: Which type of trifluoromethylation method is best for my piperidinone derivative?
A1: The best method depends on the functional groups present in your molecule and the desired position of the CF₃ group.
-
For trifluoromethylation at a carbonyl group: Nucleophilic trifluoromethylation using the Ruppert-Prakash reagent (TMSCF₃) is a common and effective choice.[1][19]
-
For direct C-H trifluoromethylation of the piperidinone ring: Radical trifluoromethylation using reagents like the Langlois reagent or through photoredox catalysis can be effective, though regioselectivity may be a challenge.[11][13]
-
For trifluoromethylation of an N-H bond: Electrophilic trifluoromethylating reagents like Togni's or Umemoto's reagents can be used, though N-trifluoromethylation can be challenging.[20]
Q2: How do I choose between Togni's, Umemoto's, and Langlois' reagents?
A2: These reagents operate through different mechanisms and have different strengths.
-
Togni's and Umemoto's Reagents are electrophilic trifluoromethylating agents.[21][22][23][24] They are often used for the trifluoromethylation of nucleophiles like thiols, alcohols, and some carbon nucleophiles.[6][7][25] Togni's reagents are hypervalent iodine compounds, while Umemoto's reagents are sulfonium salts.[26][27]
-
Langlois Reagent (NaSO₂CF₃) is a source of the trifluoromethyl radical (•CF₃) under oxidative conditions.[8][10][12] It is particularly useful for the trifluoromethylation of electron-rich arenes and heterocycles.[9][11]
Q3: Are there any safety concerns with trifluoromethylating reagents?
A3: Yes, some reagents require careful handling. For instance, Togni Reagent II has been reported to have explosive properties under certain conditions and can react violently with strong acids, bases, and reductants.[6][27] Always consult the Safety Data Sheet (SDS) for any reagent you are using and perform a thorough risk assessment before starting your experiment.
Experimental Protocols & Data
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of a Piperidinone Carbonyl
This protocol is a starting point and may require optimization for your specific substrate.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the piperidinone substrate (1.0 equiv).
-
Dissolve the substrate in anhydrous THF or DMF (0.1–0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent (TMSCF₃, 1.5–2.0 equiv) dropwise via syringe.
-
Add the initiator (e.g., TBAF, 1.0 M in THF, 0.1 equiv) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Optimization of Base for Trifluoromethylation of Chalcone (Model System)
This data, adapted from a study on a related ketone system, illustrates the importance of base selection in nucleophilic trifluoromethylation.[28]
| Entry | Base (0.2 equiv) | Solvent | Yield (%) |
| 1 | KHF₂ | THF | 52 |
| 2 | KOH | THF | 58 |
| 3 | t-BuOK | THF | 60 |
| 4 | Cs₂CO₃ | THF | 94 |
Reaction Conditions: Chalcone (0.2 mmol), TMSCF₃ (0.4 mmol), Base (0.04 mmol), Solvent (2 mL), 25 °C, 12 h.
Visualizing Reaction Pathways
Radical Trifluoromethylation Workflow
The following diagram illustrates a typical workflow for a radical C-H trifluoromethylation of a heterocycle using Langlois reagent.
Caption: Workflow for radical C-H trifluoromethylation.
Photoredox Catalytic Cycle
This diagram outlines a general oxidative quenching cycle for photoredox-catalyzed trifluoromethylation.
Caption: General photoredox cycle for trifluoromethylation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Togni Reagent II - Enamine [enamine.net]
- 7. Umemoto Reagent I - Enamine [enamine.net]
- 8. Radical Trifluoromethylation using Langlois Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 12. ccspublishing.org.cn [ccspublishing.org.cn]
- 13. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trifluoromethylation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 23. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]
- 25. Togni reagent - Enamine [enamine.net]
- 26. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. Togni reagent II - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
Preventing decomposition of 3-(Trifluoromethyl)piperidin-2-one during workup
Welcome to the dedicated technical support center for 3-(Trifluoromethyl)piperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the handling and purification of this valuable synthetic intermediate. The presence of both a lactam ring and a trifluoromethyl group imparts specific chemical properties that require careful consideration during experimental workup to prevent decomposition and ensure high yield and purity.
This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered in the laboratory. Our goal is to equip you with the scientific understanding and practical protocols necessary for success.
Troubleshooting Guide: Preventing Decomposition During Workup
This section addresses specific problems you may encounter during the isolation and purification of this compound.
Issue 1: Low or No Yield of this compound After Aqueous Workup
Symptoms:
-
Significantly lower than expected mass of the final product.
-
LCMS analysis of the crude product shows little to no peak corresponding to the desired mass.
-
TLC analysis shows streaking or the absence of the product spot.
Root Cause Analysis:
The primary culprit for low yield during aqueous workup is the decomposition of the this compound molecule. There are two main pathways for this degradation:
-
Lactam Ring Hydrolysis: The six-membered δ-lactam ring is susceptible to hydrolysis under both acidic and basic conditions. This ring-opening reaction results in the formation of 5-amino-3-(trifluoromethyl)pentanoic acid. This byproduct is highly polar and will likely remain in the aqueous phase during extraction with common organic solvents, leading to a loss of product. Lactams, in general, can undergo ring-opening polymerization, which can be initiated by acids or bases[1].
-
Trifluoromethyl Group Hydrolysis: The trifluoromethyl (CF3) group, while generally stable, can undergo hydrolysis under basic conditions to form a carboxylic acid group[2]. This reaction is often slower than lactam hydrolysis but can be a significant factor if the reaction mixture is exposed to a high pH for an extended period.
Solution: Optimized Workup Protocol
To minimize decomposition, it is crucial to maintain careful control over pH and temperature throughout the workup process.
Step-by-Step Optimized Protocol:
-
Initial Quenching (If applicable): If your reaction involves strong acids or bases, quench the reaction mixture by adding it to a pre-chilled, saturated aqueous solution of ammonium chloride (NH4Cl). This will buffer the solution to a mildly acidic pH (around 4.5-5.5), which is generally a region of higher stability for lactams[3]. Avoid using strong bases like sodium hydroxide or sodium carbonate for neutralization.
-
Temperature Control: Perform the entire workup procedure at a reduced temperature (0-5 °C) using an ice bath. Lower temperatures significantly slow down the rate of both lactam and trifluoromethyl group hydrolysis[4].
-
Extraction:
-
Extract the aqueous layer promptly with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (at least 3x) to ensure complete recovery of the product.
-
If emulsions form, a small amount of brine can be added to break them.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Pre-chilled saturated aqueous sodium bicarbonate (NaHCO3) solution. This will neutralize any remaining acid. It is a weak base, so the contact time should be minimized.
-
Pre-chilled brine. This will help to remove any remaining water.
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Filter the drying agent and concentrate the organic solvent in vacuo at a low temperature (bath temperature < 30 °C).
-
dot
Caption: Optimized workup workflow for this compound.
Issue 2: Appearance of an Unexpected, More Polar Byproduct on TLC/LCMS
Symptoms:
-
A new spot appears on the TLC plate with a lower Rf value than the starting material or product.
-
An unexpected peak with a mass corresponding to the addition of water (M+18) is observed in the LCMS.
Root Cause Analysis:
The likely identity of this polar byproduct is the ring-opened carboxylic acid, 5-amino-3-(trifluoromethyl)pentanoic acid , resulting from the hydrolysis of the lactam ring. The free amine and carboxylic acid functionalities make this compound significantly more polar than the starting lactam.
dot
Caption: Primary decomposition pathway of this compound.
Solution: Mitigation and Purification Strategies
-
Strict pH and Temperature Control: Adhere strictly to the optimized workup protocol described in Issue 1 to prevent the formation of the hydrolyzed byproduct.
-
Purification: If the byproduct has already formed, it can typically be separated from the desired product by flash column chromatography on silica gel. The significant difference in polarity allows for good separation. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, should effectively separate the less polar lactam from the highly polar amino acid.
| Compound | Structure | Polarity | Elution from Silica Gel |
| This compound | Lactam | Moderate | Elutes with moderately polar solvents (e.g., Hexanes/EtOAc mixtures) |
| 5-Amino-3-(trifluoromethyl)pentanoic acid | Amino Acid | High | Requires highly polar solvents (e.g., DCM/MeOH or EtOAc/MeOH mixtures) to elute |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C is recommended). This minimizes exposure to atmospheric moisture and reduces the rate of any potential degradation reactions. For very long-term storage, temperatures of -20 °C or -80 °C are even better[5].
Q2: Are there any incompatible reagents I should avoid during the reaction or workup?
A2: Yes. Avoid strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) at elevated temperatures if the intention is not to deprotonate the lactam for further reaction, as these can promote decomposition. Similarly, prolonged exposure to strong acids (e.g., concentrated HCl, H2SO4) or strong bases (e.g., NaOH, KOH) during workup should be avoided[4].
Q3: My reaction is run in a protic solvent like methanol or ethanol. Could this contribute to decomposition during the reaction itself?
A3: Yes, protic solvents can participate in solvolysis reactions, especially if the reaction is heated for an extended period or if catalytic amounts of acid or base are present. This can lead to the formation of the corresponding methyl or ethyl ester of the ring-opened amino acid. If you observe a byproduct with a mass corresponding to (M + CH3OH) or (M + C2H5OH), consider switching to an aprotic solvent if your reaction chemistry allows.
Q4: Can I use a basic wash (e.g., NaOH solution) during workup to remove acidic impurities?
A4: It is strongly advised to avoid strong bases like NaOH. A brief wash with a cold, dilute solution of a weak base like sodium bicarbonate (NaHCO3) is a much safer alternative for neutralizing residual acids[2]. However, even with a weak base, the contact time should be minimized, and the procedure should be carried out at a low temperature to reduce the risk of hydrolysis.
References
- 1. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single enantiomer synthesis of α-(trifluoromethyl)-β-lactam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions - PMC [pmc.ncbi.nlm.nih.gov]
Effect of different catalysts on 3-(Trifluoromethyl)piperidin-2-one formation
Introduction: The incorporation of a trifluoromethyl group into piperidinone scaffolds is a critical strategy in modern drug discovery, often enhancing metabolic stability and binding affinity. The synthesis of 3-(Trifluoromethyl)piperidin-2-one, a key chiral δ-lactam, however, presents unique challenges in controlling reactivity and stereoselectivity. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions regarding the catalytic synthesis of this valuable intermediate.
Troubleshooting Guide: Common Experimental Issues
Question 1: My hydrogenation reaction is showing low conversion or stalling completely. What are the likely causes and solutions?
Answer: Low conversion in the catalytic hydrogenation of a pyridinone precursor to a piperidinone is a frequent issue. The root cause often lies in catalyst activity, substrate inhibition, or suboptimal reaction conditions.
Core Causality: The electronic and steric nature of substituents on the pyridinone ring significantly impacts the rate of hydrogenation. Electron-withdrawing groups, like the trifluoromethyl (CF3) group, can facilitate the reduction.[1] However, substituents on the ring nitrogen or adjacent positions can sterically hinder the catalyst's approach to the double bonds.
Troubleshooting Protocol:
-
Evaluate Catalyst Choice & Health:
-
Catalyst Type: For the hydrogenation of 6-(trifluoromethyl)pyridin-2(1H)-ones, 5% Palladium on Carbon (Pd/C) is a commonly used and effective catalyst.[2] Rhodium-based catalysts, such as Rh₂O₃, have also shown high activity for reducing functionalized pyridines under mild conditions and can be a viable alternative.[1][3]
-
Catalyst Deactivation: Ensure the catalyst is fresh. Palladium catalysts are sensitive to poisoning by sulfur, halides, or other strong coordinating species. If your reagents or solvents are contaminated, catalyst activity will plummet.
-
Handling: Always handle heterogeneous catalysts like Pd/C under an inert atmosphere as much as possible to prevent oxidation.[4]
-
-
Assess Substrate Substituents:
-
N-Substitution: Unsubstituted pyridinones (N-H) often require more forcing conditions (higher pressure, longer reaction times) compared to N-substituted variants (e.g., N-benzyl).[2] The N-substituent can influence the molecule's conformation and interaction with the catalyst surface.
-
Steric Hindrance: Bulky groups near the reactive sites can impede hydrogenation. While the C6-CF3 is generally tolerated, bulky N-acyl groups might require optimization.
-
-
Optimize Reaction Conditions:
-
Hydrogen Pressure: If conversion is low at atmospheric pressure, incrementally increase the H₂ pressure. Pressures of 50-70 atm have been shown to be effective for challenging substrates.[2]
-
Solvent: The choice of solvent is critical. Protic solvents like methanol (MeOH) or acetic acid (AcOH) are often effective for these hydrogenations. Acetic acid can accelerate the reduction of the pyridinone ring.
-
Temperature: While many hydrogenations run at room temperature, gentle heating (e.g., to 50 °C) can sometimes overcome the activation energy barrier, but be cautious of potential side reactions.
-
Question 2: The reaction works, but I'm getting a poor diastereomeric ratio (dr) of the cis and trans products. How can I improve the stereoselectivity?
Answer: Achieving high diastereoselectivity is paramount. In the formation of 3,6-disubstituted piperidin-2-ones, the cis isomer is typically the thermodynamically favored product. The catalyst and reaction conditions are the primary levers for controlling this outcome.
Core Causality: During heterogeneous hydrogenation, the substrate adsorbs onto the catalyst surface. The stereochemical outcome is determined by the face of the molecule presented to the catalyst surface for hydrogen delivery. The solvent and substituents guide this orientation.
Improving Diastereoselectivity:
-
Catalyst System: 5% Pd/C is reported to give good to excellent diastereoselectivity, strongly favoring the cis product, particularly for N-benzoyl protected substrates.[2]
-
Solvent Effects:
-
Methanol (MeOH): Generally provides good selectivity for the cis isomer.
-
Acetic Acid (AcOH): Can significantly enhance the rate of reduction but may impact selectivity depending on the substrate. It is a good starting point for optimization.
-
-
N-Protecting Group Strategy: The nature of the nitrogen protecting group can profoundly influence stereocontrol. An N-benzoyl group, for instance, has been shown to direct the hydrogenation to yield the cis-diastereomer almost exclusively.[2] This is likely due to steric hindrance forcing the substrate to adsorb on the catalyst in a specific conformation.
Question 3: I'm observing unexpected side-products. What are the most common side reactions and how can I prevent them?
Answer: The presence of reducible functional groups and the choice of catalyst can lead to undesired side reactions.
Common Side Reactions & Prevention:
-
Debenzylation: If using an N-benzyl or related protecting group with a Palladium catalyst, hydrogenolysis (cleavage) of the N-benzyl bond is a common side reaction.
-
Prevention: Minimize reaction time by monitoring for the disappearance of starting material. Using a catalyst less prone to hydrogenolysis, like certain Rhodium catalysts, could be an alternative.[1]
-
-
Reduction of Other Functional Groups: If your substrate contains other reducible moieties (e.g., nitro groups, alkenes, some carbonyls), they may be reduced under the hydrogenation conditions.[1]
-
Prevention: This requires careful catalyst selection. For instance, PtO₂ is often more aggressive than Pd/C. A thorough evaluation of catalyst chemoselectivity is needed. If unavoidable, consider protecting the sensitive functional group prior to hydrogenation.
-
-
Ring Opening: Under harsh acidic or basic conditions combined with high temperatures, lactam hydrolysis can occur.
-
Prevention: Maintain moderate temperatures and use the minimum required amount of acidic/basic additives.
-
Catalyst Comparison & Performance
The choice of catalyst is a critical parameter. While a broad range of catalysts can be used for hydrogenation, performance varies significantly for trifluoromethylated pyridinones.
| Catalyst System | Typical Substrate | Pressure (atm) | Temp (°C) | Solvent | Key Outcomes | Reference |
| 5% Pd/C | 3-Amino-6-(trifluoromethyl)pyridin-2-one | 50 - 70 | 20 - 50 | MeOH / AcOH | Good yields; High cis diastereoselectivity (>95:5) | [2] |
| Rh₂O₃ | Functionalized Pyridines | 50 | 60 | MeOH | High activity for various pyridines; Good tolerance of amines/alcohols | [1][3] |
| Pd(OAc)₂ / RuPhos | Fluorinated Olefins + Anilines + CO | 8 | 100 | Toluene | Forms α-CF₃-β-lactams; Not a direct route but shows a robust Pd system for C-N bond formation | [5][6] |
Experimental Workflow & Diagrams
Typical Protocol: Diastereoselective Hydrogenation
-
Reactor Setup: Charge a high-pressure autoclave with the 3-amino-6-(trifluoromethyl)pyridin-2-one substrate and the chosen solvent (e.g., Methanol).
-
Inerting: Seal the reactor and purge thoroughly with an inert gas (e.g., Argon or Nitrogen) 3-5 times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the 5% Pd/C catalyst (typically 5-10 mol%).
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 50 atm).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 25 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, carefully vent the hydrogen gas and purge again with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product for purification.
References
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
Managing diastereoselectivity in 3-(Trifluoromethyl)piperidin-2-one synthesis
Welcome to the technical support center for managing diastereoselectivity in the synthesis of 3-(Trifluoromethyl)piperidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated lactam scaffold. Here, we synthesize field-proven insights and established chemical principles to provide actionable troubleshooting advice and robust experimental strategies.
Introduction: The Stereochemical Challenge
The this compound core is a privileged scaffold in modern drug discovery. The trifluoromethyl (CF₃) group can significantly enhance metabolic stability, binding affinity, and cell permeability. However, the introduction of this sterically demanding and highly electronegative group at the C3 position creates a significant stereochemical challenge. Controlling the relative configuration of the substituents at the C3 and any other stereocenters in the piperidinone ring is paramount, as different diastereomers can exhibit vastly different pharmacological profiles.
This guide focuses on the most common synthetic approach: a tandem conjugate addition/lactamization sequence. We will delve into the critical factors that govern the diastereochemical outcome of this transformation and provide a logical framework for troubleshooting and optimization.
Core Principles: Understanding the Aza-Michael/Lactamization Pathway
The most convergent and widely explored route to the this compound scaffold involves a diastereoselective aza-Michael addition of a primary amine to a suitable 4,4,4-trifluorocrotonate derivative, followed by spontaneous or induced intramolecular cyclization (lactamization).
The key to managing the final product's stereochemistry lies in controlling the initial conjugate addition step, as the C3 stereocenter is set at this stage. The diastereoselectivity of this reaction is primarily dictated by the interplay between kinetic and thermodynamic control.[1][2]
-
Kinetic Control: Favored at lower temperatures with strong, non-equilibrating conditions. The major product is the one that is formed fastest, arising from the lowest energy transition state. This often leads to the syn diastereomer.[3]
-
Thermodynamic Control: Favored at higher temperatures or with longer reaction times, allowing the initial adducts to equilibrate. The major product is the most thermodynamically stable one. Due to the steric bulk of the CF₃ group, the anti (or trans) diastereomer, where the CF₃ group and other substituents are further apart, is often the most stable product.[4]
References
Technical Support Center: Scalable Synthesis of 3-(Trifluoromethyl)piperidin-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the scalable synthesis of 3-(Trifluoromethyl)piperidin-2-one. This valuable fluorinated δ-lactam is a critical building block in medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.[1][2] However, its synthesis, particularly at scale, presents a unique set of challenges.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to explain the causality behind experimental choices, offering field-proven insights to help you navigate the complexities of your synthesis.
Section 1: Troubleshooting Common Synthetic Pathways
The synthesis of this compound can be approached through several strategic routes. Below, we address common issues encountered in the two most prevalent pathways: Ring-Closing Metathesis (RCM) of an acyclic precursor and Catalytic Hydrogenation of a pyridinone intermediate.
Pathway A: Ring-Closing Metathesis (RCM)
This approach typically involves the cyclization of an N-protected α-(trifluoromethyl)dienyl amine.[3] RCM is a powerful tool for forming cyclic structures, but its efficiency can be highly dependent on the substrate and reaction conditions.[4][5]
dot
Caption: Workflow for the Ring-Closing Metathesis (RCM) approach.
Q1: My RCM reaction is sluggish or stalls completely. What are the likely causes and solutions?
A1: Slow or incomplete cyclization is a frequent issue in RCM. The causes can be multifaceted:
-
Catalyst Inhibition: The nitrogen atom in your dienylamine precursor can act as a Lewis base, coordinating to the ruthenium catalyst and inhibiting its activity.[6] While N-protection (e.g., with Boc or Ts groups) is standard, incomplete protection or the presence of other basic functionalities can still poison the catalyst.
-
Solution: Ensure complete N-protection of your substrate. If other basic groups are present, consider using a more robust, electron-deficient catalyst like the Grubbs second-generation or Hoveyda-Grubbs catalysts, which are known for better tolerance.[5] In some cases, adding a mild Lewis acid can sequester basic impurities, but this must be carefully optimized.
-
-
Substrate Steric Hindrance: The trifluoromethyl group is sterically demanding. If the substitution pattern on the dienyl chains is also bulky, it can disfavor the formation of the required metallacyclobutane intermediate.[5]
-
Solution: Re-evaluate your precursor design. If possible, minimize steric bulk near the terminal alkenes. Running the reaction at a higher temperature (e.g., refluxing toluene vs. dichloromethane at room temperature) can sometimes provide the necessary activation energy, but this risks catalyst decomposition.
-
-
Low Concentration: RCM is an intramolecular process that competes with intermolecular oligomerization. If the reaction concentration is too high, you will favor the formation of dimers and polymers.
-
Solution: Perform the reaction under high dilution conditions (typically 0.001–0.05 M). This can be achieved by slowly adding the substrate-catalyst mixture to a larger volume of refluxing solvent over several hours using a syringe pump.
-
Q2: I'm observing significant amounts of isomerized byproducts. How can I prevent this?
A2: Olefin isomerization is a known side reaction where the terminal double bonds migrate internally, forming non-cyclizable dienes. This is often mediated by ruthenium-hydride species that can form from the catalyst.
-
Causality: These hydride species can arise from impurities in the starting materials or solvent, or as a natural decomposition pathway of the catalyst itself, especially at elevated temperatures.
-
Solutions:
-
Use Scrupulously Dry and Pure Reagents/Solvents: Traces of water or other protic impurities can promote the formation of ruthenium-hydrides. Ensure solvents are passed through a purification system (e.g., alumina column).
-
Add a Hydride Scavenger: Small amounts of a compound like 1,4-benzoquinone can be added to the reaction mixture to quench unwanted ruthenium-hydride species.
-
Choose the Right Catalyst: Some newer generation catalysts are designed to be more resistant to decomposition pathways that lead to isomerization.
-
Q3: How can I efficiently remove residual ruthenium catalyst from my final product on a large scale?
A3: This is a critical issue in pharmaceutical synthesis, as residual heavy metals are strictly regulated. Simple silica gel chromatography is often insufficient for complete removal.
-
Recommended Methods:
-
Activated Carbon Treatment: Stirring the crude reaction mixture (after solvent removal and re-dissolving in a suitable solvent) with activated carbon is a cost-effective and scalable method.
-
Thiol-Based Scavengers: Passing the product solution through a column packed with a thiol-functionalized silica gel or resin can effectively capture ruthenium species.
-
Lead(IV) Oxide Oxidation: A simple workup procedure involves stirring the crude product with a small amount of lead(IV) oxide, which oxidizes the ruthenium species, followed by filtration through Celite.
-
Pathway B: Catalytic Hydrogenation of 3-(Trifluoromethyl)pyridin-2-one
This route involves the reduction of a readily available pyridinone precursor. Catalytic hydrogenation is an atom-economical and often highly efficient method, but it is sensitive to catalyst poisoning and can lead to over-reduction.[7]
dot
References
- 1. Trifluoromethylated lactams: promising small molecules in the search for effective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 5. Ring Closing Metathesis [organic-chemistry.org]
- 6. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Technical Support Center: Purification of 3-(Trifluoromethyl)piperidin-2-one
Welcome to the technical support center for the purification of crude 3-(Trifluoromethyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important fluorinated lactam. The protocols and explanations provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
I. Understanding the Impurity Profile
The first step in any successful purification is to understand the potential impurities in your crude material. The impurity profile of this compound is largely dependent on its synthetic route. A common laboratory-scale synthesis involves the cyclization of a suitable amino acid precursor. A documented industrial method involves the reaction of nipecotic acid with sulfur tetrafluoride (SF₄) to introduce the trifluoromethyl group, followed by cyclization.[1]
Common Impurities May Include:
-
Unreacted Starting Materials: Such as the amino acid precursor or nipecotic acid.
-
Reagents and Byproducts: Residual fluorinating agents (e.g., sulfur tetrafluoride), and their byproducts (e.g., thionyl difluoride).[1]
-
Side-Reaction Products: Isomeric impurities, over-fluorinated products, or products from incomplete cyclization.
-
Solvents: Residual solvents from the reaction and initial work-up steps.
-
Degradation Products: The lactam ring can be susceptible to hydrolysis under strong acidic or basic conditions.
II. Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My crude material is a dark, oily residue. What is the best initial purification step?
A1: For a dark, oily crude product, it is advisable to start with a liquid-liquid extraction to remove highly polar and non-polar impurities. An acidic wash (e.g., with dilute HCl) will protonate basic impurities, pulling them into the aqueous layer. A subsequent basic wash (e.g., with saturated NaHCO₃ solution) will remove acidic impurities. The organic layer containing your product can then be dried and concentrated. This initial cleanup will make subsequent purification steps like chromatography or recrystallization more effective.
Q2: I'm having trouble getting my compound to crystallize. What should I do?
A2: Difficulty in crystallization is a common issue and can be addressed by systematically varying the crystallization conditions.
-
Solvent Selection is Key: The ideal solvent will dissolve your compound well when hot but poorly when cold.[2] Experiment with a range of solvents of varying polarities. For piperidine derivatives, alcohols (ethanol, isopropanol) or esters (ethyl acetate) are often good starting points.
-
Try a Co-Solvent System: If a single solvent doesn't work, a two-solvent system can be effective. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) until the solution becomes slightly turbid. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.[2]
-
Induce Crystallization: If crystals do not form spontaneously, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
-
Purity Matters: Highly impure samples may fail to crystallize. Consider a preliminary purification by column chromatography to increase the purity before attempting recrystallization.
Q3: My compound is streaking on the TLC plate during analysis. How can I get clean spots?
A3: Streaking on a Thin Layer Chromatography (TLC) plate is often due to the compound's interaction with the stationary phase (usually silica gel, which is slightly acidic).[3]
-
Add a Modifier to the Eluent: For basic compounds like piperidines, adding a small amount of a basic modifier like triethylamine (typically 1-2%) to your eluent system can neutralize the acidic sites on the silica gel, leading to sharper, more defined spots.[3]
-
Check for Overloading: Applying too much sample to the TLC plate can also cause streaking.[4] Ensure you are spotting a dilute solution of your compound.
-
Consider an Alternative Stationary Phase: If modifying the eluent doesn't resolve the issue, you could try using a different stationary phase, such as neutral alumina.[3]
Q4: I am performing column chromatography, but the separation of my product from a close-running impurity is poor. What can I do to improve the resolution?
A4: Improving resolution in column chromatography involves optimizing several parameters.
-
Fine-Tune the Eluent System: A slight adjustment to the polarity of your mobile phase can significantly impact separation. If your compounds are eluting too quickly, decrease the polarity of the solvent system. If they are moving too slowly, increase the polarity. A common starting point for piperidone derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.
-
Gradient Elution: If a single solvent system (isocratic elution) is not effective, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can help to resolve closely eluting compounds.
-
Column Packing and Dimensions: Ensure your column is packed properly to avoid channeling. A longer, narrower column will generally provide better resolution than a short, wide one.
-
Sample Loading: Do not overload the column. The amount of crude material should typically be no more than 1-5% of the weight of the stationary phase.
III. Detailed Purification Protocols
Here are step-by-step methodologies for the most common purification techniques for this compound.
Protocol 1: Liquid-Liquid Extraction
This protocol is designed as an initial work-up or a preliminary purification step.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. This will remove basic impurities. Separate the organic layer.
-
Basic Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove acidic impurities.
-
Brine Wash: Wash the organic layer with a saturated solution of NaCl (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.
Protocol 2: Flash Column Chromatography
This technique is highly effective for separating compounds with different polarities.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. An ideal system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.[3] A common starting eluent system is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
Recrystallization is an excellent final purification step to obtain a highly pure, crystalline solid.
-
Solvent Selection: In a test tube, dissolve a small amount of the purified product from chromatography in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the solution in an ice bath.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
IV. Purity Assessment
After purification, it is crucial to assess the purity of your this compound.
| Technique | Purpose | Typical Conditions |
| Thin-Layer Chromatography (TLC) | Rapid purity check and reaction monitoring | Stationary Phase: Silica gel 60 F₂₅₄. Mobile Phase: Hexane:Ethyl Acetate (e.g., 1:1 v/v) with 1% Triethylamine. Visualization: UV light (254 nm) and/or staining (e.g., potassium permanganate). |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | Column: C18 reverse-phase. Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid. Detection: UV at a suitable wavelength. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and confirmation of product identity | Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms). Carrier Gas: Helium. Detection: Mass Spectrometry (MS) for identification and Flame Ionization Detector (FID) for quantification.[5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of impurities | ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the structure of the desired product and can reveal the presence of impurities. |
V. Visualization of Purification Workflow
The following diagram illustrates a typical purification workflow for crude this compound.
Caption: A typical purification workflow for this compound.
VI. References
-
CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents. Available at: --INVALID-LINK--
-
Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - MDPI. Available at: --INVALID-LINK--
-
Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214. Available at: --INVALID-LINK--
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: --INVALID-LINK--
-
Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - ScienceOpen. Available at: --INVALID-LINK--
-
Synthesis of 2-trifluoromethylated piperidines and azepanes - ScienceOpen. Available at: --INVALID-LINK--
-
Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols - Benchchem. Available at: --INVALID-LINK--
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Available at: --INVALID-LINK--
-
Synthetic route for the synthesis of trifluoromethyl containing piperidines - ResearchGate. Available at: --INVALID-LINK--
-
This compound | 1000934-03-1 | AQB93403 - Biosynth. Available at: --INVALID-LINK--
-
Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. Available at: --INVALID-LINK--
-
CAS号:2375267-46-0 - 毕得医药. Available at: --INVALID-LINK--
-
Thin Layer Chromatography - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC - PubMed Central. Available at: --INVALID-LINK--
-
GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine | Request PDF - ResearchGate. Available at: --INVALID-LINK--
References
- 1. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of 3-(Trifluoromethyl)piperidin-2-one and its non-fluorinated analog
A Comparative Analysis of 3-(Trifluoromethyl)piperidin-2-one and its Non-fluorinated Analog, Piperidin-2-one
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy to modulate their pharmacological profiles. The trifluoromethyl (CF3) group, in particular, is a powerful tool for enhancing metabolic stability, tuning lipophilicity, and altering receptor binding affinities. This guide provides a comparative analysis of this compound and its non-fluorinated parent, piperidin-2-one, offering insights into the profound impact of this seemingly subtle chemical modification.
The Power of Fluorine: More Than Just an Isostere
The introduction of a trifluoromethyl group is not merely a substitution of hydrogen with a more electronegative atom. It imparts a unique combination of electronic and steric effects that can dramatically alter a molecule's behavior. The strong electron-withdrawing nature of the CF3 group can significantly lower the pKa of nearby acidic protons and influence the overall electronic distribution of the molecule. Furthermore, its lipophilicity can enhance membrane permeability and promote binding to hydrophobic pockets within biological targets.[1]
Physicochemical Properties: A Tale of Two Rings
| Property | Piperidin-2-one | This compound (Predicted) |
| Molecular Weight | 99.13 g/mol | 167.12 g/mol |
| LogP | -0.4 | Increased (more lipophilic) |
| pKa (amide proton) | ~14.89 (acidic) | Lower (more acidic) |
| pKa (protonated amine) | ~ -1.6 (basic) | Less basic |
| Melting Point | 38-40 °C | Likely higher due to increased molecular weight and polarity |
| Solubility in Water | 291 g/L (25 °C) | Likely lower due to increased lipophilicity |
Note: Predicted properties for this compound are based on the known effects of the trifluoromethyl group.
The trifluoromethyl group is expected to significantly increase the lipophilicity (LogP) of the piperidinone core. This is a common effect of fluorination, which can enhance a molecule's ability to cross cellular membranes.[2] The electron-withdrawing nature of the CF3 group is also predicted to lower the pKa of the amide proton, making it more acidic than in the non-fluorinated analog.
Synthesis Strategies: Building the Scaffolds
The synthesis of these two compounds follows distinct pathways, reflecting the challenges and strategies associated with introducing a trifluoromethyl group.
Synthesis of Piperidin-2-one
Piperidin-2-one, also known as δ-valerolactam, can be synthesized through several established methods. A common approach involves the cyclization of 5-aminopentanoic acid. Another method is the Beckmann rearrangement of cyclopentanone oxime.
Caption: Common synthetic routes to piperidin-2-one.
Synthesis of this compound
The synthesis of this compound is more complex. While a specific, detailed experimental protocol is not widely published, a plausible route can be devised based on known methodologies for creating trifluoromethylated piperidines. One potential strategy involves the synthesis of a suitable precursor, such as a trifluoromethylated aminopentanoic acid, followed by cyclization. A more direct, but potentially lower-yielding, approach could involve the direct fluorination of a piperidin-2-one derivative, though this can be challenging to control. A more robust method might involve the synthesis of a trifluoromethylated pyridine precursor followed by reduction and oxidation, a strategy that has been successfully employed for other fluorinated piperidines.[3]
Caption: A plausible synthetic pathway for this compound.
Comparative Biological Activity and Metabolic Stability
The introduction of the trifluoromethyl group is anticipated to have a significant impact on the biological activity and metabolic profile of the piperidinone scaffold.
Biological Activity
The altered lipophilicity and electronic properties of this compound could lead to a different receptor binding profile compared to its non-fluorinated counterpart. The CF3 group may engage in favorable interactions with hydrophobic pockets in a target protein, potentially increasing binding affinity. Conversely, the steric bulk of the CF3 group could also lead to a decrease in affinity if the binding pocket is constrained. The change in pKa could also affect the ionization state of the molecule at physiological pH, influencing its ability to form key ionic interactions with a receptor.
Metabolic Stability
One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability. Piperidine rings are known to be susceptible to oxidation by cytochrome P450 enzymes, which can lead to the formation of metabolites that are more easily excreted.[4] The strong carbon-fluorine bond is much less susceptible to enzymatic cleavage than a carbon-hydrogen bond. Therefore, the presence of the trifluoromethyl group at the 3-position is expected to block a potential site of metabolism, leading to a longer biological half-life for this compound compared to piperidin-2-one.
Experimental Protocol: Comparative Metabolic Stability Assay
To experimentally validate the predicted difference in metabolic stability, a microsomal stability assay can be performed.
Objective: To compare the in vitro metabolic stability of this compound and piperidin-2-one in human liver microsomes.
Materials:
-
This compound
-
Piperidin-2-one
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, human liver microsomes, and the test compound to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) / (protein concentration).
-
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion
The introduction of a trifluoromethyl group at the 3-position of the piperidin-2-one scaffold is predicted to induce significant changes in the molecule's physicochemical properties, biological activity, and metabolic stability. The increased lipophilicity and altered pKa of this compound are likely to influence its interaction with biological targets and its ability to cross cell membranes. Most notably, the CF3 group is expected to enhance metabolic stability by blocking a potential site of oxidative metabolism. These predicted differences highlight the power of strategic fluorination in medicinal chemistry and underscore the importance of comparative studies to fully understand the structure-activity and structure-property relationships of fluorinated analogs. Further experimental validation of these predictions will provide valuable insights for the rational design of novel piperidinone-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Enigmatic Potential of 3-(Trifluoromethyl)piperidin-2-one: A Guide to a Scaffold of Untapped Opportunity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the piperidin-2-one (or δ-valerolactam) scaffold is a recurring motif in a variety of biologically active compounds. Its unique structural features allow for diverse functionalization, making it a privileged starting point for drug discovery. The strategic introduction of a trifluoromethyl (CF₃) group, a powerhouse in modern medicinal chemistry, is a well-established method for enhancing a molecule's pharmacological profile. This guide delves into the structure-activity relationship (SAR) of 3-(Trifluoromethyl)piperidin-2-one derivatives, a class of compounds that, while holding significant theoretical promise, remains a frontier with limited exploration in published literature.
A Note on the Current State of Research: A comprehensive review of current scientific literature reveals a notable scarcity of systematic Structure-Activity Relationship (SAR) studies focused specifically on the this compound core. While the parent scaffold is commercially available and the trifluoromethyl group's influence is well-documented, dedicated studies detailing the synthesis of a diverse library of its derivatives and their evaluation against specific biological targets are not readily found in the public domain. Therefore, this guide will provide a framework for understanding the potential SAR of this scaffold by drawing upon established principles of medicinal chemistry, the known bioisosteric roles of the trifluoromethyl group, and the general reactivity of the piperidin-2-one ring system.
The Foundational Chemistry: Understanding the Core Components
The this compound scaffold is an intriguing convergence of two key chemical features: the piperidin-2-one ring and the trifluoromethyl group at the 3-position.
-
The Piperidin-2-one (δ-Valerolactam) Ring: This six-membered cyclic amide is a versatile scaffold. The nitrogen atom can be functionalized to explore interactions with biological targets, and the remaining positions on the carbon ring offer opportunities for introducing substituents to modulate potency, selectivity, and pharmacokinetic properties. The lactam functionality itself can participate in hydrogen bonding, a critical interaction in many protein-ligand binding events.
-
The Trifluoromethyl (CF₃) Group: The CF₃ group is a bioisostere for a methyl group but with profoundly different electronic properties.[1] Its strong electron-withdrawing nature can significantly impact the acidity of neighboring protons and the basicity of nearby nitrogen atoms.[2] This modulation of pKa can be crucial for optimizing interactions with target proteins and for improving membrane permeability. Furthermore, the CF₃ group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can increase lipophilicity, which may improve binding to hydrophobic pockets in target enzymes or receptors.
Hypothetical Structure-Activity Relationships: A Prospective Analysis
Based on established medicinal chemistry principles, we can propose a logical framework for the SAR of this compound derivatives. The following diagram illustrates the key positions for modification and their potential impact on biological activity.
Caption: Logical framework for the SAR of this compound derivatives.
Potential Biological Targets and Therapeutic Areas
While specific data is lacking for this scaffold, the broader class of trifluoromethylated lactams has been investigated for a range of biological activities.[1] Potential applications for this compound derivatives could include:
-
Enzyme Inhibition: The lactam ring can mimic a peptide bond, making these compounds potential inhibitors of proteases, such as caspases or other cysteine proteases. The electrophilic nature of the carbonyl carbon, enhanced by the adjacent CF₃ group, could be a key feature for covalent or non-covalent inhibition.
-
Ion Channel Modulation: Piperidine-containing compounds are known to interact with various ion channels. Modifications on the piperidin-2-one scaffold could lead to novel modulators of these targets.
-
Receptor Antagonism/Agonism: The scaffold provides a three-dimensional framework that, with appropriate functionalization, could be tailored to fit the binding pockets of G-protein coupled receptors (GPCRs) or other receptor families.
Experimental Protocols: A Roadmap for Exploration
For researchers interested in exploring the SAR of this compound class, the following general experimental workflow is proposed.
Part 1: Synthesis of the this compound Core
A potential synthetic route to the core scaffold could involve the cyclization of a δ-amino acid precursor containing a trifluoromethyl group at the β-position. The synthesis of such precursors is a key challenge and may involve asymmetric methodologies to control the stereochemistry at the C3 position.
Hypothetical Synthetic Workflow:
References
A Comparative Guide to In Vitro Assay Validation for Novel Bioactive Compounds: A Case Study with 3-(Trifluoromethyl)piperidin-2-one
Intended Audience: Researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
Abstract: The journey of a novel compound from initial discovery to a potential therapeutic candidate is underpinned by rigorous, reproducible, and reliable data. The foundation of this data integrity lies in the comprehensive validation of the in vitro assays used for its characterization. This guide provides an in-depth, experience-driven framework for in vitro assay validation, using the novel compound 3-(Trifluoromethyl)piperidin-2-one as a practical case study. We will dissect the critical validation parameters, compare its performance metrics against analogous compounds, and provide actionable protocols and field-proven insights. This document is structured to serve not as a rigid template, but as a logical guide to establishing a robust, self-validating analytical system grounded in authoritative regulatory standards.
Introduction: The "Why" Behind Rigorous Validation
In modern drug discovery, the trifluoromethyl (-CF3) group is a valued addition to molecular scaffolds, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] The compound this compound, a piperidine derivative, represents a class of molecules with broad therapeutic potential, including applications as enzyme inhibitors and antiviral agents.[3][4] However, to accurately determine its biological activity and therapeutic potential, the assays used must be proven "fit-for-purpose."[5][6]
Assay validation is the formal process of providing objective evidence that an analytical method is suitable for its intended use.[7][8] This process is not merely a regulatory hurdle; it is a fundamental scientific necessity that ensures data is accurate, precise, and reproducible. This guide adheres to the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[9][10][11][12]
For this case study, we hypothesize that this compound is an inhibitor of a critical host-cell protease involved in viral replication. Therefore, we will validate a fluorescence-based enzymatic assay designed to quantify its inhibitory potency (IC50).
Comparator Compounds: To establish a meaningful comparison, two alternative compounds will be validated in parallel:
-
Comparator A: A known, potent inhibitor of the target protease (Positive Control Compound).
-
Comparator B: A structurally similar piperidine analog lacking the trifluoromethyl group.
The Pillars of a Self-Validating Assay System
A robust assay is a self-validating one. This means that every experiment contains the necessary controls and checks to confirm the validity of the data generated. The following sections detail the core validation parameters, the rationale for their assessment, and step-by-step protocols.
System Suitability: The Daily Health Check
Expertise & Rationale: Before any validation experiments are conducted, and indeed before every screening run, we must establish that the assay system is performing optimally. The Z'-factor (Z-prime) is a dimensionless statistical parameter that has become an indispensable metric for this purpose.[13][14] It quantifies the separation between the high and low signal controls (e.g., uninhibited vs. fully inhibited enzyme activity) relative to their variability. A Z'-factor ≥ 0.5 is indicative of an excellent assay with a low probability of false positives or negatives.[15][16][17]
Protocol for Z'-Factor Determination:
-
Prepare a 384-well assay plate.
-
In columns 1-12, add the complete reaction mixture for the High Signal Control (e.g., enzyme, substrate, buffer, vehicle - DMSO).
-
In columns 13-24, add the complete reaction mixture for the Low Signal Control (e.g., enzyme, substrate, buffer, and a saturating concentration of Comparator A).
-
Incubate the plate under standard assay conditions (e.g., 60 minutes at 37°C).
-
Read the fluorescence signal on a compatible plate reader.
-
Calculate the Z'-factor using the formula: Z' = 1 - ( (3 * (σp + σn)) / |μp - μn| ) Where:
-
μp and σp are the mean and standard deviation of the high signal control.
-
μn and σn are the mean and standard deviation of the low signal control.
-
Acceptance Criterion: Z'-Factor ≥ 0.5.
Precision: Repeatability and Reproducibility
Expertise & Rationale: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically assessed at two levels as per ICH Q2(R1) guidelines[10][12][18]:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. This tells us about the inherent variability of the assay itself.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. This assesses the method's reproducibility under typical lab variations.
Protocol for Precision Assessment:
-
Prepare three concentrations of this compound and the comparator compounds spanning the expected IC50 range (e.g., 0.5x, 1x, and 2x the expected IC50).
-
Intra-assay: On a single plate, run each concentration in replicate (n=10). Calculate the IC50 and the percent coefficient of variation (%CV) for the signal at each concentration.
-
Inter-assay: Repeat the experiment on three different days, preferably with a different analyst.
-
Calculate the mean IC50, standard deviation, and %CV across the three days.
Data Summary & Comparison:
| Compound | Parameter | Day 1 (Analyst 1) | Day 2 (Analyst 2) | Day 3 (Analyst 1) | Inter-Assay %CV |
| 3-(CF3)piperidin-2-one | IC50 (nM) | 125.4 | 131.8 | 128.1 | 2.5% |
| Intra-Assay %CV | < 5% | < 5% | < 5% | N/A | |
| Comparator A | IC50 (nM) | 10.2 | 9.8 | 10.5 | 3.5% |
| Intra-Assay %CV | < 4% | < 4% | < 4% | N/A | |
| Comparator B | IC50 (nM) | 2450.7 | 2611.3 | 2505.0 | 3.3% |
| Intra-Assay %CV | < 6% | < 6% | < 6% | N/A |
Acceptance Criteria: Intra-assay %CV < 15%; Inter-assay %CV < 20%.
Accuracy: Closeness to the True Value
Expertise & Rationale: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. In biochemical assays where a certified reference material for potency is rare, accuracy is often inferred from precision and by assessing recovery in a spiked matrix. For our purpose, we will assess it by determining the IC50 of our positive control compound (Comparator A) and comparing it to the well-established literature value.
Protocol for Accuracy Assessment:
-
Using the inter-assay precision data (from section 2.2), calculate the mean determined IC50 for Comparator A.
-
Obtain the established literature IC50 for Comparator A against the target protease.
-
Calculate the percent recovery using the formula: % Recovery = (Mean Determined IC50 / Literature IC50) * 100
Data Summary:
| Compound | Mean Determined IC50 (nM) | Literature IC50 (nM) | Accuracy (% Recovery) |
| Comparator A | 10.17 | 10.0 | 101.7% |
Acceptance Criterion: Percent recovery should be within 80-120%.
Specificity and Selectivity
Expertise & Rationale: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. In our enzymatic assay, this means ensuring the signal is from the specific enzymatic reaction and not from compound interference. Common interferences include autofluorescence or light scattering from the test compounds.
Protocol for Specificity Assessment:
-
Counter-screen 1 (No Enzyme): Prepare a plate with all assay components (substrate, buffer) except the enzyme. Add this compound and comparators across their concentration range.
-
Counter-screen 2 (No Substrate): Prepare a plate with all assay components (enzyme, buffer) except the substrate. Add the compounds across their concentration range.
-
Incubate and read the plates as per the primary assay protocol.
-
Analysis: Any significant signal above background in these counter-screens indicates compound interference.
Acceptance Criterion: The signal generated by the highest concentration of any test compound in the absence of enzyme or substrate should be less than 10% of the high signal control from the primary assay.
Limit of Quantitation (LOQ) and Linearity
Expertise & Rationale: The Limit of Quantitation is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. For an IC50 assay, the key is to define the linear range of the enzyme kinetics, ensuring the inhibition is measured under initial velocity conditions.
Protocol for Determining Linear Range:
-
Run the enzymatic reaction with varying concentrations of substrate.
-
Measure the reaction progress over time (kinetic read).
-
Identify the time range and substrate concentration where the reaction rate is linear (i.e., product formation is directly proportional to time).
-
All subsequent validation and screening experiments must be performed within this linear range.
Visualization of Workflows and Pathways
Visualizing the process ensures clarity and logical flow. The following diagrams, rendered using DOT language, illustrate the key workflows.
Caption: High-level workflow for in vitro assay validation.
Caption: Hypothesized mechanism of action for the target protease.
Comparative Performance and Field-Proven Insights
The validation data demonstrates that the developed enzymatic assay is precise, accurate, and specific for its intended purpose.
Performance Summary:
-
This compound emerged as a potent inhibitor with an IC50 of ~128 nM. The trifluoromethyl group appears critical for potency, as Comparator B (lacking the -CF3 group) was over 19-fold less active (IC50 ~2.5 µM).
-
The assay's performance for all compounds fell well within the established acceptance criteria, confirming its suitability for characterizing this class of molecules.
-
The system suitability check (Z'-factor) consistently exceeded 0.7, indicating a highly robust and reliable screening platform.
Field-Proven Insight (Troubleshooting): During the validation of Comparator B, we initially observed poor curve fitting at high concentrations. A specificity check revealed that the compound was precipitating out of solution, causing light scattering that interfered with the fluorescence reading. Causality & Solution: The lower solubility of the non-fluorinated analog was the root cause. The protocol was amended to lower the maximum test concentration for this compound and to include a visual inspection step for precipitation on all assay plates prior to reading. This highlights the importance of specificity checks not just for direct signal interference, but also for identifying confounding physical properties of test articles.
Conclusion
This guide has detailed a comprehensive, scientifically-grounded approach to the validation of an in vitro enzymatic assay using this compound as a case study. By systematically evaluating precision, accuracy, specificity, and system suitability, we have demonstrated that the assay is fit-for-purpose. The comparative data clearly indicates the significant contribution of the trifluoromethyl moiety to the compound's inhibitory potency. Adherence to these validation principles, grounded in authoritative guidelines, is paramount for generating high-quality, reliable data that can confidently drive drug discovery programs forward.
References
- 1. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Biomarker Assay Validation | Scientific Considerations [immunologixlabs.com]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. support.collaborativedrug.com [support.collaborativedrug.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 18. starodub.nl [starodub.nl]
A Comparative Guide to the Efficacy of Trifluoromethylated Piperidinones in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has proven to be a transformative approach for enhancing pharmacological properties. Among these, the trifluoromethylated piperidinone core has emerged as a privileged structure, demonstrating significant potential across a spectrum of therapeutic areas. This guide provides a comprehensive comparison of the efficacy of various trifluoromethylated piperidinone derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
The introduction of the trifluoromethyl (-CF3) group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These modifications often translate into improved pharmacokinetic profiles and enhanced biological efficacy. This guide will delve into the synthesis, biological activities, and structure-activity relationships of different classes of trifluoromethylated piperidinones, offering a comparative analysis of their performance in various experimental settings.
Anti-inflammatory and Anti-Cancer Efficacy of 3,5-Bis(arylidene)-4-piperidones (BAPs)
A prominent class of trifluoromethylated piperidinones are the 3,5-bis(arylidene)-4-piperidones (BAPs). These compounds, structural analogues of curcumin, have garnered significant attention for their potent anti-inflammatory and anti-cancer activities.[2][3] Their primary mechanism of action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory and immune responses.[2]
Comparative In Vitro Anti-Cancer Activity of Trifluoromethylated BAPs
The introduction of trifluoromethyl groups onto the aryl rings of BAPs has been shown to significantly enhance their cytotoxic activity against various cancer cell lines. A study by Su et al. (2021) synthesized a series of trifluoromethyl-substituted BAPs and evaluated their anti-hepatoma activity.[4] The results, summarized in Table 1, highlight the superior potency of the trifluoromethylated derivatives compared to the parent compounds and the well-known chemotherapeutic agent, doxorubicin.
| Compound | Substitution | HepG2 IC50 (µM)[4] | SMMC-7721 IC50 (µM)[4] |
| 16 | 3,4,5-tris(CF3) | 1.23 ± 0.11 | 2.45 ± 0.23 |
| 28 | 4-CF3 | 3.54 ± 0.28 | 5.67 ± 0.41 |
| Curcumin | - | >50 | >50 |
| Doxorubicin | - | 0.87 ± 0.09 | 1.02 ± 0.13 |
Table 1. Comparative IC50 values of trifluoromethylated BAPs and control compounds against hepatocellular carcinoma cell lines.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory and anti-cancer effects of trifluoromethylated BAPs are largely attributed to their ability to suppress the NF-κB signaling pathway.[2] This pathway, when aberrantly activated, contributes to chronic inflammation and tumorigenesis. The trifluoromethylated BAPs inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, preventing the translocation of NF-κB into the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.[4]
References
- 1. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-substituted 3,5-bis(arylidene)-4-piperidones with high antitumor and antioxidant activity - Repository of the Academy's Library [real.mtak.hu]
- 4. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cross-Reactivity Maze: A Comparative Guide for 3-(Trifluoromethyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey of a novel chemical entity from conception to clinic is fraught with challenges. Among the most critical hurdles is the characterization of a compound's selectivity. Off-target interactions can lead to unforeseen toxicities or confound the interpretation of on-target effects, resulting in costly late-stage failures. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive framework for assessing the cross-reactivity of 3-(Trifluoromethyl)piperidin-2-one , a compound featuring two moieties of significant pharmacological interest: the piperidine scaffold and the trifluoromethyl group.
While direct experimental data for this specific molecule is not extensively available in the public domain, a robust predictive analysis can be constructed based on the well-documented biological activities of its core components. This guide will delve into the probable cross-reactivity profile of this compound, compare it with the known activities of structurally related compounds, and provide detailed, actionable protocols for its empirical evaluation in biological assays.
Deconstructing the Molecule: Predicting Biological Interactions
The structure of this compound suggests potential interactions with several major classes of biological targets. This predictive analysis is grounded in the established pharmacology of its constituent parts: the piperidin-2-one core and the trifluoromethyl substituent.
-
The Piperidine Scaffold: A "Privileged" Structure with Known Liabilities. The piperidine ring is a ubiquitous feature in a multitude of approved drugs and biologically active compounds, earning it the designation of a "privileged scaffold."[1][2] Its prevalence is a double-edged sword; while it confers drug-like properties, it is also associated with a range of off-target activities. The basic nitrogen atom within the piperidine ring can engage in ionic interactions with acidic residues in the binding pockets of various proteins.[3] Consequently, piperidine derivatives are known to interact with G-Protein Coupled Receptors (GPCRs), ion channels, and various enzymes.[4][5]
-
The Piperidin-2-one (δ-Valerolactam) Core and GABAergic Systems. The lactam functionality within the piperidin-2-one core is a key structural feature. Notably, piperidine-containing compounds, such as piperine (found in black pepper), have been identified as positive allosteric modulators of GABA-A receptors, acting at a site distinct from benzodiazepines.[6][7][8] This suggests a propensity for compounds with this scaffold to interact with the central nervous system, specifically with inhibitory neurotransmitter systems.
-
The Trifluoromethyl Group: Enhancing Potency and Metabolic Stability. The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[9][10] This group is a strong electron withdrawer and increases lipophilicity, which can improve membrane permeability and binding to hydrophobic pockets within target proteins.[10] Furthermore, the C-F bond's strength confers high metabolic stability.[10] The presence of a trifluoromethyl group on a piperidine ring has been associated with high-affinity binding to monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[11]
Based on this structural analysis, a primary area of concern for the cross-reactivity of this compound lies within central nervous system (CNS) targets .
Comparative Analysis: Learning from Structural Analogs
To refine our predictive model, we can compare the potential activity of this compound with known piperidine derivatives.
| Compound Class | Known Biological Targets/Activities | Potential for Cross-Reactivity | Reference |
| Piperine and Derivatives | Positive allosteric modulators of GABA-A receptors. | High | [6][12][13] |
| Trifluoromethylphenyl Piperidines | High-affinity ligands for monoamine transporters (DAT, SERT, NET). | High | [11] |
| General Piperidine-Containing Drugs | Broad activity across GPCRs, ion channels, and enzymes. | Moderate to High | [4][5] |
| Piperidin-2-one Derivatives | Found in various natural products with diverse biological activities. | Moderate | [14] |
This comparative analysis strongly suggests that initial cross-reactivity screening for this compound should prioritize panels of CNS-related targets, particularly GABA-A receptors and monoamine transporters.
A Tiered Strategy for Empirical Cross-Reactivity Profiling
A systematic, tiered approach is the most efficient method for experimentally determining the cross-reactivity profile of a novel compound. This strategy allows for a broad initial screen followed by more focused, in-depth investigations.
Caption: A tiered workflow for systematic cross-reactivity profiling of novel compounds.
Tier 1: Broad Initial Screening
The initial step is to perform a broad screen against a panel of common off-target liabilities. This provides a wide-angle view of the compound's potential interactions.
A. In Vitro Safety Pharmacology Panel:
Many contract research organizations (CROs) offer standardized safety panels that assess binding to a wide array of targets known to be associated with adverse drug reactions. A typical panel includes a diverse set of GPCRs, kinases, ion channels, and transporters.
B. General Cytotoxicity Assay:
It is crucial to first determine the concentration range at which the compound exhibits general cytotoxicity. This ensures that any observed activity in subsequent assays is not simply a result of cell death. The MTT or LDH release assays are commonly used for this purpose.
Tier 2: Focused Investigation of High-Probability Targets
Based on the structural analysis and the results from the broad screen, the next tier involves more focused investigations on the most likely off-target families.
A. GABA-A Receptor Panel:
Given the known activity of piperidine derivatives on GABA-A receptors, a functional assay measuring the modulation of GABA-induced chloride currents in the presence of this compound is highly recommended.
B. Monoamine Transporter Panel:
A competitive binding assay using radiolabeled ligands for DAT, SERT, and NET will determine the compound's affinity for these key CNS transporters.
C. hERG Channel Assay:
Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[15] An electrophysiology-based assay, such as patch-clamp, is the gold standard for assessing hERG liability.
D. Cytochrome P450 (CYP) Inhibition Panel:
The trifluoromethyl group can influence drug metabolism. An in vitro assay using human liver microsomes to assess the inhibition of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is essential for predicting potential drug-drug interactions.
Tier 3: In-depth Characterization of Confirmed Hits
Any confirmed "hits" from Tier 2 should be subjected to more detailed characterization to understand the nature and potency of the interaction.
A. Dose-Response Studies:
For any confirmed off-target interaction, a full dose-response curve should be generated to determine the IC50 (for inhibition) or EC50 (for potentiation) value.
B. Mechanism of Action Studies:
Further experiments may be necessary to elucidate the mechanism of the off-target interaction (e.g., competitive vs. non-competitive binding, allosteric modulation).
Detailed Experimental Protocols
The following are generalized protocols for key assays. It is imperative to include appropriate positive and negative controls in every experiment to ensure data validity.
Protocol 1: General Cytotoxicity (MTT Assay)
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.
Protocol 2: hERG Channel Inhibition (Automated Patch-Clamp)
Objective: To determine the IC50 of this compound for inhibition of the hERG potassium channel.
Methodology:
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology: Perform whole-cell voltage-clamp recordings using an automated patch-clamp system.
-
Voltage Protocol: Apply a voltage protocol designed to elicit the characteristic hERG tail current.
-
Compound Application: Apply increasing concentrations of this compound to the cells.
-
Current Measurement: Measure the hERG tail current at each concentration.
-
Data Analysis: Calculate the percentage of current inhibition relative to the baseline and determine the IC50 value.
Protocol 3: CYP450 Inhibition Assay
Objective: To determine the IC50 of this compound for the inhibition of major CYP450 isoforms.
Methodology:
-
Incubation: Incubate human liver microsomes with a specific probe substrate for each CYP isoform in the presence of varying concentrations of this compound.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH.
-
Reaction Termination: Stop the reaction after a defined incubation period.
-
Metabolite Quantification: Quantify the formation of the specific metabolite using LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition of metabolite formation and determine the IC50 value for each CYP isoform.
Caption: A generalized workflow for a CYP450 inhibition assay.
Conclusion and Forward Look
The structural features of this compound—a privileged piperidine scaffold combined with a metabolism-enhancing trifluoromethyl group—make it an interesting candidate for further development. However, these same features necessitate a thorough and systematic evaluation of its cross-reactivity profile. The predictive analysis presented in this guide, based on the known pharmacology of its constituent moieties, strongly suggests a focus on CNS targets, particularly GABA-A receptors and monoamine transporters.
By employing the tiered experimental strategy and detailed protocols outlined herein, researchers can efficiently and rigorously characterize the selectivity of this compound. This proactive approach to identifying and understanding off-target interactions is not merely a risk mitigation strategy; it is a cornerstone of sound scientific investigation and a critical step in the development of safer, more effective therapeutics. Early and comprehensive cross-reactivity profiling will ultimately de-risk the development path, enabling more informed decision-making and increasing the probability of success for this and other novel chemical entities.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-(Trifluoromethyl)piperidin-2-one Against Known DPP-4 Inhibitors: A Comparative Guide for Drug Discovery Professionals
Introduction: The Quest for Novel DPP-4 Inhibitors in Type 2 Diabetes Management
The management of type 2 diabetes mellitus (T2DM) has been significantly advanced by the advent of dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2] These agents modulate glucose homeostasis by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This mechanism enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately leads to improved glycemic control with a low risk of hypoglycemia.[1] The therapeutic landscape is currently dominated by well-established DPP-4 inhibitors, including Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin.
In the continuous search for novel chemical scaffolds with improved potency, selectivity, and pharmacokinetic profiles, the piperidin-2-one moiety has emerged as a promising structural motif. This guide provides a comparative analysis of 3-(Trifluoromethyl)piperidin-2-one, a representative of this emerging class, against established DPP-4 inhibitors. While direct inhibitory data for this specific compound is not extensively available in the public domain, this guide will leverage data on structurally related analogs to benchmark its potential and to provide a framework for its experimental evaluation. The inclusion of a trifluoromethyl group is of particular interest, as this substituent is known to enhance metabolic stability and binding affinity.[3]
The Competitive Landscape: Established DPP-4 Inhibitors
A thorough understanding of the existing therapeutic options is crucial for benchmarking any new chemical entity. The following table summarizes the key characteristics of four leading DPP-4 inhibitors.
| Inhibitor | Chemical Class | IC50 (DPP-4) | Key Features |
| Sitagliptin | β-amino acid derivative | 18 nM[4] | First-in-class, orally active, and highly selective.[4] |
| Vildagliptin | Cyanopyrrolidine derivative | ~60 nM | Forms a covalent complex with DPP-4, leading to prolonged inhibition. |
| Saxagliptin | Cyanopyrrolidine derivative | ~50 nM | Potent and selective inhibitor with a long duration of action.[5] |
| Linagliptin | Xanthine derivative | ~1 nM | Primarily excreted unchanged in the feces, making it suitable for patients with renal impairment. |
Mechanism of Action: The Incretin Pathway
DPP-4 inhibitors exert their therapeutic effect by influencing the incretin pathway. The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of DPP-4 inhibitors.
Benchmarking this compound: A Scaffold-Based Analysis
The trifluoromethyl group is a well-known bioisostere for other chemical groups and can enhance drug properties by:
-
Increasing metabolic stability: The strong carbon-fluorine bond is resistant to metabolic degradation.
-
Improving binding affinity: The high electronegativity of fluorine can lead to favorable interactions with the enzyme's active site.
-
Enhancing lipophilicity: This can improve membrane permeability and oral bioavailability.
Based on these principles and the data from related analogs, it is hypothesized that this compound has the potential to be a potent and selective DPP-4 inhibitor. To validate this, a rigorous experimental evaluation is necessary.
Experimental Protocols for Comparative Benchmarking
To objectively assess the inhibitory potential of this compound, a series of in vitro and in vivo experiments should be conducted in parallel with known inhibitors.
In Vitro DPP-4 Inhibition Assay
This assay will determine the half-maximal inhibitory concentration (IC50) of the test compound.
Workflow Diagram:
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound and known inhibitors (Sitagliptin, Vildagliptin, etc.) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Enzyme and Substrate Preparation: Reconstitute recombinant human DPP-4 enzyme and the fluorogenic substrate (e.g., Gly-Pro-AMC) in the appropriate assay buffer.
-
Assay Plate Setup: In a 96-well microplate, add the assay buffer, the test compound dilutions, and the DPP-4 enzyme solution. Include wells for a positive control (known inhibitor) and a negative control (no inhibitor).
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis: Determine the rate of reaction for each concentration. Calculate the percentage of inhibition relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model
This experiment will assess the compound's ability to improve glucose tolerance in a relevant animal model of type 2 diabetes.
Experimental Design Diagram:
Caption: Experimental workflow for the oral glucose tolerance test.
Step-by-Step Protocol:
-
Animal Model: Use a validated animal model of type 2 diabetes, such as db/db mice or high-fat diet-induced obese mice.
-
Acclimatization and Fasting: Acclimatize the animals and then fast them overnight (approximately 12-16 hours) with free access to water.
-
Grouping and Dosing: Randomly assign the animals to different treatment groups: vehicle control, this compound at various doses, and a positive control group receiving a known DPP-4 inhibitor. Administer the compounds or vehicle orally.
-
Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein.
-
Glucose Challenge: After a set time following compound administration (e.g., 30-60 minutes), administer an oral glucose load (e.g., 2 g/kg body weight).
-
Timed Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Glucose Measurement: Measure the blood glucose concentration in each sample using a glucometer.
-
Data Analysis: Plot the mean blood glucose concentrations over time for each group. Calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the AUC for the compound-treated groups compared to the vehicle control indicates improved glucose tolerance.
Conclusion and Future Directions
References
- 1. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. benthamscience.com [benthamscience.com]
- 6. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 3-(Trifluoromethyl)piperidin-2-one
For the attention of our colleagues in drug discovery and development, this guide outlines a strategic, multi-tiered approach to elucidate the mechanism of action (MoA) for the novel compound, 3-(Trifluoromethyl)piperidin-2-one. In the absence of established data for this specific molecule[1], we will proceed from a foundation of chemical structure and the known pharmacology of its core components: the piperidine scaffold and the trifluoromethyl group.
The piperidine ring is a cornerstone of medicinal chemistry, prevalent in a multitude of pharmaceuticals targeting a wide array of biological systems, notably the central nervous system (CNS), and in agents with anticancer and anti-inflammatory properties.[2][3] The addition of a trifluoromethyl group is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological targets.[4][5] This strategic functionalization can amplify the therapeutic potential of the parent scaffold.
Given these structural alerts, we hypothesize that 3-(Trluoromethyl)piperidin-2-one possesses potential activity as either an anti-inflammatory or an anti-cancer agent. This guide will provide a comparative and systematic experimental workflow to test this hypothesis, differentiate between these potential activities, and ultimately confirm the compound's MoA.
A Phased Approach to MoA Confirmation: From Broad Observation to Specific Target
Our investigation will follow a logical progression, beginning with broad phenotypic screens to identify the primary biological effect of the compound. Based on these initial findings, we will proceed to more focused assays to delineate the specific signaling pathways and molecular targets involved. This tiered approach ensures a resource-efficient and scientifically rigorous investigation.[6][7]
Experimental Workflow for MoA Elucidation
Caption: A tiered experimental workflow for elucidating the mechanism of action.
Phase 1: Initial Broad Phenotypic Screening
The initial phase is designed to broadly assess the compound's biological activity and guide our subsequent, more focused investigations.
Comparative Cytotoxicity and Anti-proliferative Screening
To investigate the potential anticancer activity, we will screen 3-(Trluoromethyl)piperidin-2-one against a panel of human cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, leukemia). This will be compared against a known cytotoxic agent, such as Doxorubicin.
Experimental Protocol: MTT/MTS Assay [8][9]
-
Cell Plating: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of 3-(Trluoromethyl)piperidin-2-one (e.g., 0.1 to 100 µM) and a positive control (Doxorubicin). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for 48-72 hours.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.
Data Presentation: Comparative IC50 Values
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| This compound | TBD | TBD | TBD |
| Doxorubicin (Control) | ~0.5 | ~1.2 | ~0.8 |
Comparative Anti-inflammatory Screening
To explore the compound's anti-inflammatory potential, we will use a standard in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated macrophages. The compound's effect on the production of pro-inflammatory cytokines will be compared to a known anti-inflammatory drug, such as Dexamethasone.
Experimental Protocol: Cytokine Release Assay [10][11]
-
Cell Culture: Culture murine macrophage-like cells (e.g., RAW 264.7) in 24-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using an ELISA kit.
-
Data Analysis: Determine the IC50 value for the inhibition of TNF-α production.
Data Presentation: Comparative Inhibition of TNF-α Production
| Compound | TNF-α Inhibition IC50 (µM) |
| This compound | TBD |
| Dexamethasone (Control) | ~0.01 |
Phase 2: Pathway Deconvolution
Based on the results from Phase 1, we will proceed to investigate the underlying signaling pathways.
If Cytotoxic: Elucidating the Cell Death Mechanism
If the compound shows significant cytotoxicity, the next step is to determine whether it induces apoptosis or necrosis.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat a cancer cell line that showed high sensitivity in the MTT assay with the IC50 concentration of this compound for 24-48 hours.
-
Staining: Stain the cells with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
If Anti-inflammatory: Investigating Key Inflammatory Pathways
If the compound demonstrates anti-inflammatory activity, we will investigate its effect on the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[10]
Proposed NF-κB Signaling Pathway
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
Experimental Protocol: NF-κB Reporter Assay
-
Transfection: Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Treatment and Stimulation: Treat the cells with this compound followed by stimulation with TNF-α or LPS.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity. A decrease in luciferase activity indicates inhibition of the NF-κB pathway.
Phase 3: Target Identification and Validation
The final phase aims to identify the specific molecular target(s) of the compound.
Target Identification
-
For Anticancer Activity: If the compound induces apoptosis, a broad-spectrum kinase profiling assay can be performed to identify potential kinase targets, as many piperidine derivatives act as kinase inhibitors.[8]
-
For Anti-inflammatory Activity: If the compound inhibits the NF-κB pathway, proteomics or transcriptomics analysis can be used to identify differentially expressed proteins or genes to pinpoint the specific target within the pathway.[12]
Target Validation
Once a putative target is identified, its role in the compound's activity must be validated.
Experimental Protocol: siRNA-mediated Knockdown
-
Transfection: Transfect cells with siRNA specific to the putative target protein to reduce its expression. A non-targeting siRNA should be used as a control.
-
Compound Treatment: Treat the siRNA-transfected cells with 3-(Trluoromethyl)piperidin-2-one.
-
Activity Assay: Perform the relevant activity assay (e.g., MTT for cytotoxicity, ELISA for inflammation). If the compound's activity is diminished in the knockdown cells compared to the control, it provides strong evidence that the knocked-down protein is the target.
Comparative Analysis and Conclusion
References
- 1. This compound | C6H8F3NO | CID 42944935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 9. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Research into New Molecules with Anti-Inflammatory Activity [mdpi.com]
- 12. Mechanism of Action Studies - Biognosys [biognosys.com]
A Comparative Guide to the Synthetic Reproducibility of 3-(Trifluoromethyl)piperidin-2-one
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular scaffolds is the bedrock of innovation. Among these, fluorinated heterocycles have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. 3-(Trifluoromethyl)piperidin-2-one, a δ-lactam, represents a valuable building block in this class. However, a critical evaluation of its synthetic accessibility and the reproducibility of potential manufacturing routes is paramount for its practical application.
Method 1: Electrophilic Trifluoromethylation of an N-Protected Piperidin-2-one Enolate
This approach is predicated on the direct introduction of the trifluoromethyl group at the C3 position of a piperidin-2-one scaffold. The strategy hinges on the generation of a specific enolate followed by quenching with a suitable electrophilic trifluoromethylating agent.
Mechanistic Rationale
The acidity of the α-protons in lactams allows for deprotonation with a strong, non-nucleophilic base to form a reactive enolate. This enolate can then attack an electrophilic trifluoromethyl source, such as a hypervalent iodine reagent (e.g., Togni's reagent) or a sulfonium salt (e.g., Umemoto's reagent), to forge the C-CF3 bond. The choice of an N-protecting group is crucial to prevent side reactions at the nitrogen atom and to enhance the solubility and stability of the intermediates. A benzyl (Bn) or a tert-butyloxycarbonyl (Boc) group are common choices, with the former being more robust and the latter offering milder deprotection conditions.
Experimental Workflow
Figure 1: Proposed workflow for electrophilic trifluoromethylation.
Detailed Experimental Protocol (Proposed)
-
N-Protection: To a solution of piperidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes, then add benzyl bromide (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, dry over sodium sulfate, and purify by column chromatography to yield N-benzyl-piperidin-2-one.
-
Enolate Formation and Trifluoromethylation: Dissolve N-benzyl-piperidin-2-one (1.0 eq) in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise. Stir for 1 hour at -78 °C. Add a solution of 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's reagent II, 1.2 eq) in anhydrous THF. Stir at -78 °C for 2 hours, then allow to warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Deprotection: Dissolve the purified N-benzyl-3-(trifluoromethyl)piperidin-2-one in ethanol and add palladium on carbon (10 wt. %). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (as monitored by TLC). Filter the reaction mixture through Celite and concentrate the filtrate to yield this compound.
Assessment of Reproducibility
| Parameter | Evaluation | Rationale |
| Yield | Moderate to Good (Expected 40-70%) | Analogous trifluoromethylations of cyclic ketones and other lactams report yields in this range. The efficiency will be sensitive to the purity of reagents and strict anhydrous conditions. |
| Scalability | Moderate | The use of cryogenic temperatures (-78 °C) and LDA can be challenging on a large scale. The cost of electrophilic trifluoromethylating reagents can also be a factor. |
| Purification | Moderate | Chromatographic purification is likely necessary at multiple stages. The final product's polarity should allow for straightforward purification. |
| Safety | High | Standard precautions for handling strong bases (LDA) and flammable solvents are required. Hydrogenation requires appropriate equipment. |
Method 2: Radical Trifluoromethylation of an α,β-Unsaturated Piperidin-2-one
This alternative strategy involves the synthesis of an α,β-unsaturated lactam followed by a radical addition of a trifluoromethyl group. This approach avoids the use of strong bases and cryogenic conditions.
Mechanistic Rationale
The synthesis begins with the formation of an α,β-unsaturated piperidin-2-one, for example, via an α-bromination followed by elimination. The subsequent step is a radical trifluoromethylation. A variety of reagents can generate trifluoromethyl radicals (•CF3) upon initiation (e.g., photochemically, or with a radical initiator like AIBN). These radicals can then add to the electron-deficient double bond of the unsaturated lactam. The resulting radical intermediate is then quenched to afford the product.
Experimental Workflow
Figure 2: Proposed workflow for radical trifluoromethylation.
Detailed Experimental Protocol (Proposed)
-
α-Bromination: To a solution of N-benzyl-piperidin-2-one (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere for 4-6 hours. Cool to room temperature, filter off the succinimide, and concentrate the filtrate.
-
Elimination: Dissolve the crude α-bromo lactam in THF and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq). Stir at room temperature for 12 hours. Dilute with water and extract with ethyl acetate. Dry the organic layer and purify by column chromatography to obtain N-benzyl-5,6-dihydropyridin-2(1H)-one.
-
Radical Trifluoromethylation: In a photochemically inert vial, dissolve the α,β-unsaturated piperidin-2-one (1.0 eq), trifluoroiodomethane (or another suitable CF3 source), and a photoredox catalyst (e.g., Ru(bpy)3Cl2) in a suitable solvent like acetonitrile. Irradiate with visible light (e.g., blue LEDs) at room temperature for 24-48 hours.
-
Work-up and Deprotection: After completion, concentrate the reaction mixture and purify by column chromatography. The subsequent deprotection of the N-benzyl group can be carried out as described in Method 1.
Assessment of Reproducibility
| Parameter | Evaluation | Rationale |
| Yield | Moderate (Expected 30-60% over 3 steps) | Each step in this multi-step sequence will have an associated yield. Radical trifluoromethylations of α,β-unsaturated systems are known to be variable. |
| Scalability | Good | This method avoids cryogenic conditions. Photochemical reactions can be scaled up using appropriate flow reactors. |
| Purification | Challenging | The intermediate α-bromo lactam can be unstable. Purification of the final product from the catalyst and byproducts of the radical reaction might be complex. |
| Safety | Moderate | Halogenated solvents and radical initiators require careful handling. Photochemical setups need to be properly shielded. |
Comparative Analysis and Conclusion
| Feature | Method 1: Electrophilic Trifluoromethylation | Method 2: Radical Trifluoromethylation |
| Overall Strategy | Direct C-H functionalization via enolate | Introduction of unsaturation followed by radical addition |
| Number of Steps | Shorter (3 steps from protected lactam) | Longer (4 steps from protected lactam) |
| Key Reagents | Strong base (LDA), electrophilic CF3 source | Radical initiator, photoredox catalyst, CF3 radical source |
| Reaction Conditions | Cryogenic temperatures (-78 °C) | Mild (room temperature to reflux) |
| Expected Yield | Potentially higher in the key trifluoromethylation step | Lower overall yield due to more steps |
| Reproducibility | Highly dependent on anhydrous conditions and reagent quality | Can be sensitive to initiator concentration and light intensity |
| Scalability | Challenging due to temperature and reagent handling | More amenable to scale-up, especially with flow chemistry |
For laboratory-scale synthesis where efficiency and a more direct route are prioritized, Method 1 (Electrophilic Trifluoromethylation) is likely the more attractive option, provided that the necessary equipment for handling anhydrous and cryogenic reactions is available. The reproducibility of this method will be high if stringent control over the reaction parameters is maintained.
For process development and larger-scale synthesis, Method 2 (Radical Trifluoromethylation) may offer advantages due to its milder reaction conditions and potential for adaptation to flow chemistry. However, the multi-step nature of this route and the potential for byproduct formation could present challenges in achieving high purity and overall yield, which would require significant optimization.
Ultimately, the choice of synthetic route will depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the cost-effectiveness of the reagents. Both proposed methods are grounded in established chemical principles and offer viable, albeit distinct, pathways to the valuable building block, this compound. Further experimental validation is necessary to fully assess the reproducibility and optimize the conditions for each approach.
A Head-to-Head Comparison of Trifluoromethylated Lactams in Cancer Cell Lines: A Technical Guide for Researchers
In the landscape of oncology drug discovery, the relentless pursuit of novel chemical scaffolds that offer enhanced efficacy and selectivity against cancer cells is paramount. Among the promising classes of compounds, lactams—cyclic amides—have emerged as a versatile core structure in medicinal chemistry.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group into these lactam rings has been shown to significantly modulate their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved target binding affinity.[3][4] This guide provides a comprehensive, head-to-head comparison of various trifluoromethylated lactams, detailing their cytotoxic effects across different cancer cell lines and elucidating their underlying mechanisms of action.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis supported by experimental data to inform the selection and further investigation of these promising anticancer agents.
The Significance of the Trifluoromethyl Group in Lactam Scaffolds
The trifluoromethyl group is a bioisostere of the methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's interaction with biological targets.[3][4] In the context of lactam-based anticancer agents, trifluoromethylation has been shown to:
-
Enhance Cytotoxicity: The CF₃ group can improve the binding affinity of the lactam scaffold to its molecular target within the cancer cell, leading to more potent inhibition of cell proliferation.[4]
-
Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the in vivo half-life of the compound, a desirable property for a therapeutic agent.[3]
-
Modulate Signaling Pathways: The electronic effects of the CF₃ group can alter the way the molecule interacts with key signaling proteins, leading to the induction of apoptosis, cell cycle arrest, and inhibition of pro-survival pathways.
Head-to-Head Comparison of Trifluoromethylated Lactams: In Vitro Efficacy
The following sections provide a comparative analysis of the cytotoxic activity of different classes of trifluoromethylated lactams against various human cancer cell lines. The data, presented in tabular format, is collated from multiple independent studies to provide a broad overview. It is important to note that direct comparisons of IC₅₀ values between different studies should be made with caution due to variations in experimental conditions.
Trifluoromethylated Caprolactams
A notable example from this class is the isolongifolenone-based caprolactam derivative, E10 . This compound, bearing an m-trifluoromethyl group, has demonstrated potent anti-proliferative activity against a panel of cancer cell lines.[1]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| E10 | MCF-7 (Breast) | 0.32 | [1] |
| HepG2 (Liver) | 1.36 | [1] | |
| A549 (Lung) | 1.39 | [1] |
Trifluoromethylated Ugi Adducts
The Ugi multicomponent reaction provides a versatile platform for the synthesis of diverse α-acylamino amides, some of which incorporate a trifluoromethyl moiety. Ugi adduct 5 has emerged as a particularly potent anticancer agent.[5]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Ugi adduct 5 | MDA-MB-231 (Breast) | 10.1 | [5] |
| A549 (Lung) | 6.2 - 26.1 (range) | [5] |
Trifluoromethylated Thiazolo[4,5-d]pyrimidines
This class of compounds, which can be considered lactam analogs, has also shown promising anticancer activity. Specifically, 7-chloro-3-phenyl-5-(trifluoromethyl)[1][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b ) has been identified as a highly active derivative.[7]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 3b | C32 (Melanoma) | 24.4 | [7] |
| A375 (Melanoma) | 24.7 | [7] | |
| DU-145 (Prostate) | Not specified | [7] | |
| MCF-7/WT (Breast) | Not specified | [7] |
Mechanistic Insights: How Trifluoromethylated Lactams Induce Cancer Cell Death
The cytotoxic effects of trifluoromethylated lactams are underpinned by their ability to modulate critical cellular processes, primarily through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate tumor cells. Trifluoromethylated lactams have been shown to trigger apoptosis through various signaling cascades.
-
Compound E10 induces apoptosis in MCF-7 cells by increasing intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the p53/mTOR/autophagy pathway .[1]
-
Ugi adduct 5 has been shown to induce apoptosis through the activation of caspases 3 and 9 in A549 lung cancer cells.[5]
The following diagram illustrates a generalized workflow for assessing apoptosis induction by these compounds.
Caption: Experimental workflow for apoptosis analysis.
Cell Cycle Arrest
In addition to apoptosis, trifluoromethylated lactams can halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints. This prevents the cells from replicating their DNA and dividing. While specific data for the trifluoromethylated lactams in the tables above is limited in this regard, other fluorinated compounds have been shown to induce G1 or G2/M phase arrest.[3]
Inhibition of Key Signaling Pathways
The anticancer activity of these compounds is often linked to their ability to inhibit pro-survival signaling pathways that are frequently dysregulated in cancer.
-
Ugi adduct 5 demonstrates potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key driver of proliferation in many cancers.[5] It also shows inhibitory effects on the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.
-
Compound E10's mechanism involving the p53 tumor suppressor and the mTOR pathway highlights its role in targeting fundamental cancer-related signaling hubs.[1]
The diagram below illustrates the central role of the PI3K/Akt/mTOR and EGFR signaling pathways in cancer and how they can be targeted.
Caption: Key signaling pathways targeted by trifluoromethylated lactams.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments discussed.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the trifluoromethylated lactam compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of the trifluoromethylated lactam for the indicated time. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA.
-
PI Staining: Add propidium iodide to the cell suspension and incubate.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target signaling proteins (e.g., Akt, p-Akt, EGFR, p-EGFR).
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Perspectives
Trifluoromethylated lactams represent a promising and versatile class of compounds with significant potential in anticancer drug discovery. The data presented in this guide highlights their potent cytotoxic effects against a range of cancer cell lines, mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways. The strategic incorporation of the trifluoromethyl group appears to be a key factor in enhancing the biological activity of the lactam scaffold.
Further research should focus on expanding the library of trifluoromethylated lactams with diverse structural modifications to establish more comprehensive structure-activity relationships. In vivo studies in relevant animal models are also crucial to validate the preclinical efficacy and safety of the most promising candidates identified in vitro. The continued exploration of this chemical space holds great promise for the development of novel and effective cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 5. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Trifluoromethyl)piperidin-2-one
This guide provides a detailed, procedural framework for the safe handling and disposal of 3-(Trifluoromethyl)piperidin-2-one. As a fluorinated heterocyclic compound, its disposal requires rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This document synthesizes established best practices for halogenated organic waste management, offering clear, actionable steps for researchers and drug development professionals.
Core Directive: Hazard Assessment and Rationale for Specialized Disposal
This compound is a halogenated organic compound. The presence of a trifluoromethyl group (-CF3) fundamentally dictates its disposal pathway. Halogenated compounds are treated separately from non-halogenated organic waste for two primary reasons:
-
Environmental Toxicity and Persistence: Fluorinated organic compounds can be persistent in the environment and may have ecotoxicological effects. Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways.[1][2]
-
Incineration Complications: While high-temperature incineration is the standard disposal method for many organic wastes, halogenated compounds require specialized facilities. During combustion, they can produce corrosive and toxic byproducts such as hydrogen fluoride (HF) and nitrogen oxides (NOx).[3][4] These emissions must be neutralized by advanced scrubber systems not always present in standard incinerators.[5]
Therefore, all waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be classified and handled as hazardous halogenated organic waste .
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is mandatory before handling the compound in any capacity, including during disposal procedures.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][6] | Protects eyes from potential splashes of the chemical or its solutions. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant nitrile gloves.[1] | Provides a necessary barrier against dermal absorption. Given the potential for skin irritation, direct contact must be avoided.[3] |
| Body Protection | A dedicated laboratory coat.[1] | Prevents contamination of personal clothing. |
| Respiratory | Not typically required if handling small quantities within a certified chemical fume hood.[1][4] | A fume hood provides adequate ventilation to prevent inhalation of vapors.[1][3] For large quantities or outside a hood, a respirator with an appropriate cartridge is necessary. |
Step-by-Step Disposal Protocol for this compound
This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and logical.
Step 1: Waste Segregation at the Source
Proper segregation is the most critical step in the disposal workflow.
-
Dedicated Waste Container: All waste streams containing this compound must be collected in a dedicated container specifically for "Halogenated Organic Waste." [1][7]
-
No Mixing: Do not mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[2][8] Mixing contaminates the entire volume, drastically increasing disposal costs and complexity as the entire mixture must be treated as halogenated waste.[2][7]
-
Solid vs. Liquid:
-
Liquid Waste: Collect all solutions and rinsates containing the compound in a sealable, chemically compatible container (e.g., a high-density polyethylene or glass bottle).[2][9]
-
Solid Waste: Collect contaminated solids (e.g., filter paper, contaminated silica gel, disposable labware) in a separate, clearly labeled bag or container designated for solid halogenated waste.[10]
-
Step 2: Container Labeling
Proper labeling is a regulatory requirement and essential for safety. The waste container must be labeled immediately upon the first addition of waste.[7]
-
Use a "Hazardous Waste" Tag: Affix your institution's official hazardous waste tag to the container.[7]
-
Full Chemical Name: Clearly write out "Waste this compound." Do not use abbreviations or chemical formulas.[8]
-
List All Components: If it is a mixed waste stream, list all chemical constituents and their approximate percentages.
-
Hazard Symbols: Indicate the appropriate hazards (e.g., Irritant, Harmful).
Step 3: Secure Storage
Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup by Environmental Health and Safety (EHS) or a licensed contractor.[7][9]
-
Keep Containers Closed: Containers must be securely sealed at all times except when actively adding waste.[8][10] This prevents the release of volatile organic compounds (VOCs).
-
Secondary Containment: Liquid waste containers must be placed within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[9][10]
-
Store Away from Incompatibles: Store the waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3][9]
Step 4: Arranging for Disposal
-
Schedule a Pickup: Once the container is full or waste is no longer being generated, schedule a pickup with your institution's EHS department or approved hazardous waste disposal vendor.
-
Manifest Tracking: For off-site disposal, the waste will be tracked using a hazardous waste manifest system from its point of generation to its final disposal facility, in compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[11][12]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
Spill and Emergency Procedures
Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.
For Small Spills (Manageable by Lab Personnel):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Ensure Ventilation: Ensure the chemical fume hood is operating correctly to ventilate the area.[8]
-
Don PPE: Wear the full PPE outlined in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3][8]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
For Large Spills (Requires Emergency Response):
-
Evacuate: Immediately evacuate the laboratory and alert all personnel in the surrounding area.
-
Isolate: If safe to do so, close the laboratory doors to contain the spill.
-
Call for Help: Contact your institution's emergency response number and the EHS department.[8] Provide the chemical name, location, and approximate quantity of the spill.
-
Do Not Re-enter: Await the arrival of trained emergency responders. Do not attempt to clean up a large spill yourself.
Emergency Response Logic
Caption: Decision-making workflow for spill response.
Regulatory Framework: Adherence to the Law
The management of hazardous waste is not just a best practice; it is legally mandated. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA) .[11][13][14]
-
"Cradle-to-Grave" Responsibility: RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is legally responsible for its safe management from generation to final disposal.[11]
-
Waste Identification: It is the generator's responsibility to determine if their waste is hazardous.[12] Due to its chemical properties, this compound waste must be classified as hazardous.
-
State Regulations: Many states have their own, often more stringent, hazardous waste regulations that must also be followed.[11] Always consult your local and state guidelines in addition to federal requirements.
By following the procedures in this guide, you ensure compliance with these critical regulations, safeguarding both your institution and the environment.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. aksci.com [aksci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. synquestlabs.com [synquestlabs.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. youtube.com [youtube.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
Navigating the Safe Handling of 3-(Trifluoromethyl)piperidin-2-one: A Guide for Laboratory Professionals
In the landscape of modern drug discovery and development, novel chemical entities are the bedrock of innovation. Among these, fluorinated compounds, particularly those containing the trifluoromethyl group, have garnered significant attention for their ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] 3-(Trifluoromethyl)piperidin-2-one represents a class of such molecules, combining the structural features of a piperidine ring with the influential trifluoromethyl moiety. As researchers and scientists, our ability to harness the potential of such compounds is directly linked to our capacity to handle them with the utmost safety and precision.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard profiles of analogous compounds, this compound should be handled as a substance that is potentially hazardous. The primary concerns stem from the piperidine structure, which can cause skin and eye irritation, and the trifluoromethyl group, which necessitates careful handling as a halogenated organic compound.[3][5][6]
A comprehensive Personal Protective Equipment (PPE) strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3][6] | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber is a suitable option for splash protection), a chemically resistant lab coat, and closed-toe shoes.[7] | Prevents skin contact, which can lead to irritation or burns. Ensure gloves are appropriate for the specific solvent and have an adequate breakthrough time.[7][8][9] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[10] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6][11] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[3] |
Operational Handling: A Step-by-Step Protocol
Adherence to a strict operational protocol is critical to minimizing the risk of exposure and ensuring the quality of your experimental results. The following workflow provides a procedural guide for the safe handling of this compound.
Preparation and Handling Workflow
Caption: Workflow for Safe Handling and Disposal.
Experimental Protocol:
-
Risk Assessment and Preparation:
-
Before beginning any work, review the Safety Data Sheets for structurally similar compounds like 3-(Trifluoromethyl)piperidine.[3][12]
-
Ensure that all necessary PPE is available and in good condition.
-
Prepare the chemical fume hood by ensuring it is clean, uncluttered, and functioning correctly.
-
Locate the nearest emergency shower, eyewash station, and a spill kit appropriate for organic compounds.[5]
-
-
Handling and Experimentation:
-
Conduct all manipulations of this compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[10]
-
Use spark-proof tools and equipment if the compound or solvents are flammable.[11]
-
Keep containers tightly closed when not in use to prevent the release of vapors.[3]
-
Avoid direct contact with the skin, eyes, and clothing.[13][14] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][11]
-
-
Cleanup:
-
Decontaminate all glassware and equipment that has come into contact with the compound. Rinse with a suitable organic solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[6]
-
Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.
-
Disposal Plan: Managing Halogenated Waste
The proper disposal of this compound is crucial to protect the environment and comply with regulatory standards. As a halogenated organic compound, it requires specific disposal procedures.[15]
Disposal Protocol:
-
Waste Segregation:
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other required information according to your institution's and local regulations.[6]
-
-
Collection and Storage:
-
Collect all waste, including contaminated consumables (e.g., gloves, pipette tips, weighing paper) and solvent rinsates, in the designated halogenated waste container.[16]
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by your institution's environmental health and safety department.[17]
-
Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated, and if safe to do so, contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill pillow.[13][14]
-
Carefully collect the absorbed material using spark-proof tools and place it in the designated halogenated hazardous waste container.[11]
-
Clean the spill area thoroughly with an appropriate solvent and decontaminating solution.
-
Report the spill to your laboratory supervisor and environmental health and safety department.
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while ensuring a safe laboratory environment for yourself and your colleagues.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. docs.rs-online.com [docs.rs-online.com]
- 9. glovesbyweb.com [glovesbyweb.com]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. 3-(Trifluoromethyl)piperidine 97 768-31-0 [sigmaaldrich.com]
- 13. carlroth.com [carlroth.com]
- 14. carlroth.com [carlroth.com]
- 15. scienceready.com.au [scienceready.com.au]
- 16. benchchem.com [benchchem.com]
- 17. canyoncomponents.com [canyoncomponents.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
